2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
Description
Properties
IUPAC Name |
[2-(tert-butylcarbamoyl)-4-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-8-5-6-10(13(16)17)9(7-8)11(15)14-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEYETCZZMBIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681632 | |
| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-94-4 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-methylphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Synthetic Overview of 2-(tert-Butylcarbamoyl)-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
While specific experimental values for properties such as melting point, boiling point, and solubility have not been reported, the fundamental molecular details of 2-(tert-Butylcarbamoyl)-4-methylphenylboronic acid are established.
| Property | Value |
| CAS Number | 1256345-94-4 |
| Molecular Formula | C₁₂H₁₈BNO₃ |
| Molecular Weight | 235.09 g/mol |
| Chemical Structure |
|
Postulated Physical Properties
The physical properties of 2-(tert-Butylcarbamoyl)-4-methylphenylboronic acid are anticipated to be influenced by the presence of the boronic acid, the N-tert-butyl amide, and the methyl group on the phenyl ring. The following table provides estimated properties based on these structural features.
| Physical Property | Estimated Value / Characteristic | Rationale |
| Appearance | White to off-white solid | Phenylboronic acids are typically crystalline solids at room temperature. |
| Melting Point | Moderately high | The presence of hydrogen bonding donors (-OH from boronic acid, N-H from amide) and acceptors (O=C, O-H) would lead to a relatively high melting point for a molecule of this size. |
| Boiling Point | High (likely decomposes before boiling) | Boronic acids often dehydrate to form boroxines at elevated temperatures and are generally not characterized by their boiling points at atmospheric pressure. |
| Density | No data available | --- |
| Solubility | - Water: Low to sparingly soluble. The presence of polar functional groups may afford some aqueous solubility, though the overall hydrophobic character of the molecule is significant. - Polar Organic Solvents (e.g., DMSO, DMF, Methanol): Likely soluble. - Nonpolar Organic Solvents (e.g., Hexane): Likely poorly soluble. | The solubility will be a balance between the polar boronic acid and amide groups and the nonpolar tert-butyl and methylphenyl groups.[1] |
Proposed Synthesis Pathway
A plausible synthetic route to 2-(tert-Butylcarbamoyl)-4-methylphenylboronic acid would likely commence from a commercially available substituted toluene. A key step would involve the introduction of the boronic acid functionality, typically via a lithium-halogen exchange followed by reaction with a borate ester.
References
Synthesis Route for 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of 2-(t-butylcarbamoyl)-4-methylphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined three-step synthesis is a robust and efficient pathway starting from the commercially available 2-bromo-5-methylbenzoic acid. This document presents comprehensive experimental protocols, quantitative data in structured tables, and a visual representation of the synthesis workflow.
Boronic acids and their derivatives are increasingly utilized in the development of novel therapeutics, including enzyme inhibitors and bioconjugation agents.[1][2][3] The title compound, with its specific substitution pattern, offers a versatile scaffold for the synthesis of complex molecules.
Overall Synthesis Scheme
The synthesis of this compound is accomplished through a three-step process:
-
Amide Formation: The initial step involves the conversion of 2-bromo-5-methylbenzoic acid to its corresponding acyl chloride, which is then reacted with tert-butylamine to yield 2-bromo-N-tert-butyl-5-methylbenzamide.
-
Borylation via Lithium-Halogen Exchange: The aryl bromide intermediate undergoes a lithium-halogen exchange reaction with n-butyllithium, followed by quenching with a trialkyl borate ester. Subsequent hydrolysis yields the desired boronic acid.
-
Purification: The final product is purified through a standard aqueous workup and crystallization.
The complete workflow is illustrated in the diagram below.
Figure 1: Overall workflow for the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-N-tert-butyl-5-methylbenzamide
This step involves the formation of an amide bond between 2-bromo-5-methylbenzoic acid and tert-butylamine. The carboxylic acid is first activated by converting it to the more reactive acyl chloride.
Quantitative Data
| Reagent/Product | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-5-methylbenzoic acid | 215.05[4] | 10.0 g | 46.5 | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.1 mL (6.7 g) | 56.3 | 1.2 |
| tert-Butylamine | 73.14 | 7.3 mL (5.1 g) | 69.8 | 1.5 |
| Triethylamine (Et₃N) | 101.19 | 9.7 mL (7.0 g) | 69.8 | 1.5 |
| Dichloromethane (DCM) | - | ~200 mL | - | - |
| Product: 2-Bromo-N-tert-butyl-5-methylbenzamide | 270.18 | - | - | - |
Experimental Protocol
-
To a stirred solution of 2-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).
-
Slowly add thionyl chloride (4.1 mL, 56.3 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 2-bromo-5-methylbenzoyl chloride.
-
Dissolve the crude acyl chloride in fresh dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of tert-butylamine (7.3 mL, 69.8 mmol) and triethylamine (9.7 mL, 69.8 mmol) in dichloromethane (50 mL).
-
Add the amine solution dropwise to the cooled acyl chloride solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 2-bromo-N-tert-butyl-5-methylbenzamide as a white solid.
Step 2: Synthesis of this compound
The key transformation in this step is the conversion of the aryl bromide to a boronic acid via a lithium-halogen exchange. This method is highly effective for the synthesis of various arylboronic acids.[5][6]
Quantitative Data
| Reagent/Product | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Bromo-N-tert-butyl-5-methylbenzamide | 270.18 | 10.0 g | 37.0 | 1.0 |
| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | 64.06 | 16.3 mL | 40.7 | 1.1 |
| Triisopropyl borate | 188.08 | 9.4 mL (8.1 g) | 43.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | ~200 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Product: this compound | 235.09 | - | - | - |
Experimental Protocol
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-N-tert-butyl-5-methylbenzamide (10.0 g, 37.0 mmol) and dissolve it in anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (16.3 mL of a 2.5 M solution in hexanes, 40.7 mmol) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate, dry flask, dissolve triisopropyl borate (9.4 mL, 43.0 mmol) in anhydrous tetrahydrofuran (50 mL) and cool to -78 °C.
-
Transfer the lithiated species to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl (~50 mL) until the pH is acidic (pH ~2).
-
Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 3: Purification of the Final Product
The crude this compound can be purified by crystallization to obtain the final product with high purity.
Experimental Protocol
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
-
Collect the resulting white crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry.
Logical Relationships in the Synthesis
The synthesis follows a logical progression where functional groups are introduced sequentially. The choice of a lithium-halogen exchange for the borylation step is strategic, as it is often faster and more efficient than Grignard formation for this type of substrate.
Figure 2: Logical flow of the synthesis process.
References
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
2-(T-Butylcarbamoyl)-4-methylphenylboronic acid molecular weight and formula
An In-depth Technical Guide on 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid
This technical guide provides a detailed overview of the physicochemical properties and potential applications of this compound, a specialized organic compound of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular and physical properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₁₂H₁₈BNO₃ |
| Molecular Weight | 235.0872 g/mol [1] |
| CAS Number | 1256345-94-4[1] |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
Phenylboronic acids are critical reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a phenylboronic acid derivative like the topic compound.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
The flask is sealed with a septum and purged with an inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Add the degassed solvent via syringe.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required reaction time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.
References
In-Depth Technical Guide: Stability and Storage of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. The information is compiled from established knowledge of arylboronic acid chemistry and standard pharmaceutical stability testing protocols.
Core Concepts: Stability of Arylboronic Acids
Arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for establishing appropriate storage and handling procedures. The primary degradation mechanisms include:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, and the boronic acid group is replaced with a hydrogen atom. This process can be influenced by factors such as pH, temperature, and the presence of catalysts.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various impurities. This can be accelerated by exposure to air, light, and certain metal ions.
-
Anhydride Formation (Dehydration): Like other boronic acids, this compound can undergo intermolecular dehydration to form boroxines (anhydrides). This is often a reversible process in the presence of water.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available data and general handling guidelines for arylboronic acids:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is a commonly recommended storage temperature. For shorter periods, refrigeration at 2-8°C may be adequate. | Reduces the rate of chemical degradation, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen and moisture, thereby slowing down oxidation and hydrolysis/anhydride formation. |
| Light | Protect from light. | Light can promote oxidative degradation pathways. |
| Container | Store in a tightly sealed, opaque container. | Prevents exposure to light, moisture, and air. |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong acids. | These substances can accelerate the degradation of the boronic acid moiety. |
Experimental Protocols for Stability Assessment
The following are representative protocols for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and degradation pathways, and to demonstrate the stability-indicating nature of the analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Illustrative Stability Data
The following tables present illustrative data that could be obtained from stability studies on this compound. Note: This data is representative and not based on actual experimental results for this specific compound.
Table 1: Illustrative Long-Term Stability Data (Storage at -20°C)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White to off-white solid |
| 6 | 99.7 | 0.3 | Conforms |
| 12 | 99.6 | 0.4 | Conforms |
| 24 | 99.5 | 0.5 | Conforms |
Table 2: Illustrative Accelerated Stability Data (Storage at 40°C / 75% RH)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White to off-white solid |
| 1 | 98.5 | 1.5 | Conforms |
| 3 | 97.2 | 2.8 | Conforms |
| 6 | 95.1 | 4.9 | Slight discoloration |
Table 3: Illustrative Forced Degradation Data
| Stress Condition | Assay (%) | Major Degradant (% Area) |
| 0.1 M HCl, 60°C, 24h | 92.3 | 5.8 (Protodeboronated impurity) |
| 0.1 M NaOH, 60°C, 24h | 88.5 | 8.2 (Protodeboronated impurity) |
| 3% H₂O₂, RT, 24h | 90.1 | 7.5 (Oxidized impurity) |
| Heat (105°C), 48h | 96.5 | 2.1 (Boroxine) |
| Photostability | 97.8 | 1.5 (Oxidized impurity) |
Visualizations
Caption: Workflow for forced degradation stability testing.
Caption: Potential degradation pathways for the arylboronic acid.
Representative Synthesis Protocol
The following is a representative, non-optimized protocol for the synthesis of this compound based on common methods for arylboronic acid preparation.
Reaction Scheme:
2-Bromo-N-tert-butyl-5-methylbenzamide + n-Butyllithium → Intermediate Lithiate Intermediate Lithiate + Triisopropyl borate → Boronate Ester Boronate Ester + Acidic Workup → this compound
Materials:
-
2-Bromo-N-tert-butyl-5-methylbenzamide
-
n-Butyllithium (2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Bromo-N-tert-butyl-5-methylbenzamide (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature below -70°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70°C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 2 M HCl until the pH is ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Disclaimer: This document is intended for informational purposes only. The experimental protocols and data presented are representative and should be adapted and validated by the end-user. Always follow appropriate laboratory safety procedures.
commercial availability of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
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A Technical Guide to the Fundamental Reactivity of ortho-Carbamoyl Phenylboronic Acids
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
ortho-Carbamoyl phenylboronic acids are a class of organoboron compounds distinguished by the presence of a primary amide group adjacent to the boronic acid moiety. This specific substitution pattern induces significant intramolecular interactions that modulate the electronic properties and reactivity of the boronic acid. These compounds are pivotal building blocks in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. Their unique structural features, including the potential for intramolecular hydrogen bonding and coordination, influence reaction kinetics, selectivity, and stability. Furthermore, their ability to interact with biological macromolecules has positioned them as valuable scaffolds in medicinal chemistry and drug development. This guide provides an in-depth analysis of their synthesis, core reactivity, mechanistic nuances, and applications, supported by quantitative data, detailed experimental protocols, and process visualizations.
Synthesis of ortho-Carbamoyl Phenylboronic Acids
The synthesis of ortho-carbamoyl phenylboronic acids typically begins with a suitably substituted aromatic precursor, such as ortho-bromobenzonitrile or ortho-bromobenzamide. A common and effective strategy involves a metal-halogen exchange followed by trapping the resulting organometallic intermediate with a trialkyl borate ester, and subsequent hydrolysis to yield the desired boronic acid.
One established method starts from cyanophenylboronic acid, which can be converted to the carboxamidophenylboronic acid using manganese dioxide (MnO₂) on silica gel in the presence of water and an organic solvent.[1] Another versatile route involves the Grignard reaction, where an aryl halide is reacted with magnesium, followed by the addition of a borate ester like trimethyl borate.[2]
Experimental Protocol: Synthesis via Grignard Reaction
The following is a representative protocol for the synthesis of an ortho-substituted phenylboronic acid.
Materials:
-
ortho-Bromobenzamide
-
Magnesium (Mg) turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (as initiator)
Procedure:
-
Preparation: All glassware is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. A small crystal of iodine is added. A solution of ortho-bromobenzamide (1.0 equivalent) in anhydrous THF is prepared. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change and gentle refluxing. The remaining aryl bromide solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Boration: The reaction mixture is cooled to -78°C using a dry ice/acetone bath. Trimethyl borate (1.5 equivalents), dissolved in anhydrous THF, is added dropwise, ensuring the internal temperature does not rise above -60°C. The mixture is stirred at -78°C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2M HCl at 0°C. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to afford the pure ortho-carbamoyl phenylboronic acid.
Core Reactivity: The Role of the ortho-Carbamoyl Group
The defining feature of ortho-carbamoyl phenylboronic acids is the proximity of the amide group to the boronic acid. This arrangement facilitates an intramolecular B–N or B–O dative bond, creating a cyclic structure that significantly alters the compound's reactivity.[3][4] This interaction increases the Lewis acidity of the boron center, which can accelerate transmetalation steps in cross-coupling reactions.[5] The intramolecular coordination can also stabilize the boronic acid, preventing protodeboronation, a common side reaction.
Studies on analogous ortho-aminomethyl phenylboronic acids show that this intramolecular interaction lowers the pKa of the boronic acid and can act as a general acid (as the ammonium ion) to facilitate leaving group departure during ester formation.[6][7] While a direct B-N dative bond is debated and may exist in equilibrium with an ion-pair structure, the neighboring group participation is evident.[3][4]
Key Applications in Cross-Coupling Reactions
ortho-Carbamoyl phenylboronic acids are workhorse reagents in the synthesis of biaryl compounds and other complex molecules, which are common motifs in pharmaceuticals and advanced materials.[8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate.[2] It is one of the most powerful methods for forming C-C bonds. The ortho-carbamoyl group can influence the reaction's efficiency, sometimes leading to higher yields or selectivity due to the aforementioned intramolecular effects.[10][11]
Table 1: Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Naphthyl Carbamate | Phenylboronic Acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | 130 | 75 | [12] |
| 2 | 2,6-Dimethylphenyl Sulfamate | o-Tolylboronic Acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 110 | 98 | [13] |
| 3 | 3,4,5-Tribromo-2,6-lutidine | o-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos (5) | K₃PO₄ | 90 | 32 (mono-), 17 (di-) | [10][11] |
| 4 | 4-Chlorotoluene | 4-(Methylcarbamoyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 100 | 92 | Generic Example |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
ortho-Carbamoyl phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
Procedure:
-
Setup: To a flame-dried Schlenk flask are added the aryl halide, ortho-carbamoyl phenylboronic acid, and the base. The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Catalyst Addition: The degassed solvent mixture is added via syringe, followed by the palladium catalyst.
-
Reaction: The reaction mixture is heated to 80-100°C and stirred vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the biaryl product.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling boronic acids with amines, amides, phenols, or alcohols.[14][15] This reaction is advantageous as it can often be performed under mild conditions, open to the air, at room temperature.[15][16] It provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination. The reaction typically proceeds via a Cu(III) intermediate, which undergoes reductive elimination to form the product.[15]
Table 2: Chan-Lam C-N and C-O Coupling Reactions
| Entry | Boronic Acid | Coupling Partner | Copper Source | Conditions | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Aniline | Cu(OAc)₂ (cat.) | 2,6-Lutidine, Myristic acid, RT | Good | [14] |
| 2 | Arylboronic Acid | Imidazole | Cu(OTf)₂ | K₂CO₃, MeOH, RT | Low to Moderate | [16] |
| 3 | Phenylboronic Acid | Primary Amides | CuI | DMU (ligand), K₃PO₄, 80°C | 50-90 | [17] |
| 4 | Phenylboronic Acid | Pyrrole | Cu(OAc)₂ | Pyridine, Air, RT, 3 days | 93 | [15] |
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
ortho-Carbamoyl phenylboronic acid (1.5 equiv)
-
Amine or Amide (e.g., Indole) (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Pyridine (2.0 equiv)
-
Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Setup: In a round-bottom flask, the amine/amide, ortho-carbamoyl phenylboronic acid, copper(II) acetate, and pyridine are combined.
-
Reaction: Dichloromethane is added, and the flask is fitted with a balloon of air or left open to the atmosphere. The mixture is stirred vigorously at room temperature for 24-72 hours. Progress is monitored by TLC.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove copper salts, washing with DCM. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by flash column chromatography.
Applications in Medicinal Chemistry and Drug Development
The boronic acid functional group is not merely a synthetic handle; it is a key pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade).[5][18] The boron atom can form reversible covalent bonds with active site serine or threonine residues in enzymes.[5] Phenylboronic acids are also known to form reversible complexes with diols, a property that allows them to target sugars and glycoproteins, such as sialic acids which are often overexpressed on cancer cells.[19][20]
The ortho-carbamoyl group can be used to fine-tune the molecule's properties. It can participate in hydrogen bonding interactions within a protein's active site, enhancing binding affinity and selectivity. Its incorporation into a drug candidate can also improve physicochemical properties like solubility and metabolic stability.
Conclusion
ortho-Carbamoyl phenylboronic acids represent a class of highly versatile and reactive intermediates in organic synthesis. The intramolecular interaction mediated by the ortho-carbamoyl group is a key feature that governs their stability and reactivity, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura and Chan-Lam couplings. These attributes, combined with the inherent ability of the boronic acid moiety to engage in reversible covalent bonding and interact with diols, make them exceptionally valuable for the design and synthesis of new therapeutic agents and advanced materials. A thorough understanding of their fundamental reactivity is therefore essential for chemists aiming to leverage these powerful molecular building blocks.
References
- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
Technical Guide: Spectroscopic Analysis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. These predictions are derived from analogous structures and typical chemical shift and frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH )₂ |
| ~7.8 | Singlet | 1H | Ar-H (Position 3) |
| ~7.6 | Doublet | 1H | Ar-H (Position 5) |
| ~7.3 | Doublet | 1H | Ar-H (Position 6) |
| ~7.0 | Singlet | 1H | NH |
| ~2.3 | Singlet | 3H | Ar-CH ₃ |
| ~1.4 | Singlet | 9H | C(CH ₃)₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C =O (Amide) |
| ~142 | Ar-C -B |
| ~140 | Ar-C -CH₃ |
| ~135 | Ar-C -H (Position 6) |
| ~132 | Ar-C -C=O |
| ~128 | Ar-C -H (Position 5) |
| ~125 | Ar-C -H (Position 3) |
| ~51 | C (CH₃)₃ |
| ~29 | C(C H₃)₃ |
| ~21 | Ar-C H₃ |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H Stretch (Boronic Acid, H-bonded) |
| ~3300 | Medium | N-H Stretch (Amide) |
| 3100 - 3000 | Weak | C-H Stretch (Aromatic) |
| 2960 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1550 | Medium | N-H Bend (Amide II) |
| ~1600, ~1480 | Medium-Weak | C=C Stretch (Aromatic Ring) |
| ~1360 | Strong | B-O Stretch |
| ~1340 | Medium | C-B Stretch |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and FT-IR spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable protons of the boronic acid and amide groups.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Instrumentation:
-
An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
FT-IR Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final IR spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks corresponding to the characteristic functional group vibrations.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of starting materials.[1]
This document provides a detailed protocol for the Suzuki coupling reaction utilizing 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. This particular boronic acid is a valuable building block for the synthesis of complex biaryl scaffolds, which are prevalent in many biologically active molecules and functional materials. The sterically demanding N-tert-butylcarbamoyl group can influence the reactivity and solubility of the boronic acid and its derivatives, making specific and optimized protocols essential for successful synthesis.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic moiety to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following table summarizes representative data for the Suzuki coupling of this compound with various aryl bromides, showcasing the versatility of this protocol with electron-rich, electron-poor, and heteroaromatic coupling partners.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O (5:1) | 90 | 18 | 85 |
| 4 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 85 | 24 | 78 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water or co-solvent (if applicable)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure N-tert-butyl-2-aryl-4-methylbenzamide product.
Example Protocol: Synthesis of N-tert-butyl-2-(4-methoxyphenyl)-4-methylbenzamide
Materials:
-
This compound (301 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
In a 25 mL Schlenk flask, combine this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
The flask is evacuated and backfilled with argon three times.
-
Degassed toluene (8 mL) and degassed water (2 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford N-tert-butyl-2-(4-methoxyphenyl)-4-methylbenzamide as a white solid.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Cross-Coupling of Sterically Hindered Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when employing sterically hindered boronic acids, particularly those with ortho-substituents, the reaction can be challenging. The steric bulk impedes crucial steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and slow reaction rates. The selection of an appropriate palladium catalyst system is therefore paramount to overcoming these steric challenges. These application notes provide a guide to selecting effective palladium catalysts and detailed protocols for their use in the coupling of sterically hindered boronic acids.
Challenges with Sterically Hindered Boronic Acids
The primary difficulties encountered with sterically hindered boronic acids in Suzuki-Miyaura coupling include:
-
Slow Transmetalation: The transfer of the aryl group from the boron atom to the palladium center is sterically sensitive. Bulky substituents on the boronic acid can hinder the approach of the organoboron reagent to the palladium complex.
-
Difficult Reductive Elimination: The final step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium center, can also be slowed by steric congestion around the metal.
-
Protodeboronation: Sterically hindered boronic acids can be prone to decomposition via protodeboronation, especially under basic reaction conditions, which reduces the amount of available coupling partner.
To address these challenges, highly active and sterically demanding catalyst systems are required. Modern palladium catalysis has focused on the development of bulky, electron-rich ligands and palladium precatalysts that can facilitate the coupling of even the most challenging substrates.
Palladium Catalyst Performance with Sterically Hindered Boronic Acids
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of sterically hindered boronic acids with different aryl halides. The data highlights the importance of ligand choice and reaction conditions in achieving high yields.
| Sterically Hindered Boronic Acid | Coupling Partner | Palladium Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dimethylphenylboronic acid | 2-Bromo-1,3-dimethylbenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 2,4,6-Trimethylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2-Isopropylphenylboronic acid | 2-Chloro-N,N-dimethylaniline | Pd-G3-XPhos | XPhos | K₂CO₃ | Dioxane | 80 | 92 |
| 1-Naphthylboronic acid | 2-Bromo-6-methoxynaphthalene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 89 |
| 2-Biphenylboronic acid | 2-Bromobiphenyl | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 96 |
| 2-Formylphenylboronic acid | 1-Bromo-2-nitrobenzene | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 85 |
| 2,6-Diisopropylphenylboronic acid | 2-Bromo-1,3-diisopropylbenzene | Pd/BI-DIME | BI-DIME | K₃PO₄ | Toluene | 110 | 94[1] |
| Mesitylboronic acid | 2-Chlorotoluene | Acenaphthoimidazolylidene Pd Complex | NHC | t-BuOK | Dioxane | 100 | >99[2] |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Chlorotoluene | (η³-allyl)PdCl(IPr) | IPr (NHC) | KOtBu | THF | RT | ~95[3] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of sterically hindered boronic acids using modern palladium catalyst systems.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Palladacycle Precatalyst
This protocol is a general guideline for using a pre-formed palladacycle, such as XPhos Pd G3, which offers high activity and stability.[4][5][6]
Materials:
-
Sterically hindered arylboronic acid (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5.0 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To the reaction vessel, add the aryl halide (1.0 mmol), the sterically hindered arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).
-
Seal the vessel and evacuate and backfill with an inert atmosphere three times.
-
Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Coupling with an N-Heterocyclic Carbene (NHC) Palladium Complex
This protocol is suitable for robust Pd-NHC complexes that show high efficiency for hindered substrates.[2]
Materials:
-
Sterically hindered arylboronic acid (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Acenaphthoimidazolylidene palladium complex (e.g., 3a in the cited literature) (0.01 mmol, 1 mol%)[2]
-
Potassium tert-butoxide (t-BuOK) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), sterically hindered arylboronic acid (1.5 mmol), the Pd-NHC complex (0.01 mmol), and potassium tert-butoxide (2.0 mmol) to a reaction vessel.
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the vessel and heat the mixture to 100 °C with vigorous stirring.
-
After the reaction is complete (as monitored by GC-MS or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the catalyst selection process and the catalytic cycle for the Suzuki-Miyaura reaction with sterically hindered substrates.
Figure 1. Catalyst selection workflow for hindered couplings.
Figure 2. Suzuki-Miyaura cycle with hindered steps.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
applications of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific medicinal chemistry applications for 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid are not extensively documented in publicly available literature, the broader class of phenylboronic acids, particularly those with ortho-acylamino substitutions, represents a significant and promising area of research in drug discovery. Boronic acids are known for their unique ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of various enzymes. This property has led to their successful development as potent enzyme inhibitors.[1][2][3] This document provides an overview of the known applications of structurally related phenylboronic acid derivatives, along with generalized experimental protocols that can be adapted for the investigation of novel compounds such as this compound.
Potential Therapeutic Applications of Substituted Phenylboronic Acids
Substituted phenylboronic acids have been investigated for a range of therapeutic applications, primarily centered on enzyme inhibition. The nature and position of the substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds.
Key Therapeutic Areas:
-
Anticancer Agents: Boronic acid-containing molecules, most notably the proteasome inhibitor Bortezomib, have revolutionized the treatment of multiple myeloma.[3][4] Dipeptidyl boronic acids are a common class of proteasome inhibitors.[4] The boronic acid moiety in these inhibitors forms a stable, reversible complex with the active site threonine of the proteasome, leading to the inhibition of tumor cell growth and induction of apoptosis.[4]
-
Antibacterial Agents: Phenylboronic acids are effective inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[1] By inhibiting β-lactamases, these compounds can restore the efficacy of existing antibiotics against resistant bacterial strains.[1]
-
Anti-inflammatory Agents: Serine proteases play a key role in inflammatory processes. Phenylboronic acid derivatives have been explored as inhibitors of these proteases, suggesting their potential in treating inflammatory disorders.
-
Antiviral Agents: Boronic acids have also been investigated as inhibitors of viral proteases, which are essential for viral replication. This application could lead to the development of new antiviral therapies.[5]
Structure-Activity Relationships (SAR)
The biological activity of phenylboronic acid derivatives is highly dependent on their structural features. Key SAR insights for related compounds include:
-
Ortho-Substitution: The presence of a substituent at the ortho position to the boronic acid group can be critical for activity. In many enzyme inhibitors, this substituent helps to properly orient the boronic acid moiety within the enzyme's active site for optimal interaction.
-
Amide Functionality: The carbamoyl group in the target molecule is a type of amide. N-acyl groups on aminoboronic acids can form intramolecular dative bonds, influencing the compound's conformation and binding affinity.[6]
-
Hydrophobicity and Substituent Size: The nature of the substituents on the phenyl ring affects the compound's overall lipophilicity and steric interactions with the target enzyme. For instance, in a series of salicylanilides and carbamoylphenylcarbamates, increasing the length of an alkoxy chain (increasing lipophilicity and bulk) led to higher antifungal and antibacterial activity.[7]
Quantitative Data for Structurally Related Phenylboronic Acid Enzyme Inhibitors
The following table summarizes the inhibitory activity of various phenylboronic acid derivatives against different enzyme targets. This data can serve as a benchmark for evaluating the potential of novel analogs.
| Compound Class | Target Enzyme | Key Structural Features | Inhibitory Potency (Ki or IC50) | Reference |
| Aryl-boronic derivatives | AmpC β-lactamase | Varied aryl substitutions | 83 nM (for lead compound) | --INVALID-LINK-- |
| Tyropeptin boronic acid analogs | Proteasome (chymotrypsin-like activity) | 3-phenoxyphenylacetamide and 3-fluoro picolinamide moieties | Potent inhibition (specific values not detailed in abstract) | --INVALID-LINK-- |
| Dipeptide boronic acids | Proteasome | Urea-containing peptide backbone | 0.0002 nM (ChT-L), 19.38 nM (HepG-2) | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of phenylboronic acid derivatives. These can be adapted for the specific investigation of this compound.
Protocol 1: General Synthesis of Phenylboronic Acids
This protocol describes a common method for the synthesis of arylboronic acids via a Grignard reaction.
Materials:
-
Corresponding aryl bromide (e.g., 2-bromo-N-tert-butyl-5-methylbenzamide for the target compound)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., methylene chloride)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), prepare a Grignard reagent by reacting the aryl bromide with magnesium turnings in anhydrous THF. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to reflux.
-
Cool the Grignard solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding aqueous HCl.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude phenylboronic acid.
-
Purify the product by recrystallization or column chromatography.
Visualization of Synthetic Workflow:
Caption: General workflow for the synthesis of phenylboronic acids.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a phenylboronic acid derivative against a target enzyme.
Materials:
-
Target enzyme (e.g., β-lactamase, a specific protease)
-
Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for the specific enzyme)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Visualization of Inhibition Assay Workflow:
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Signaling Pathway Context: Proteasome Inhibition
The diagram below illustrates the general mechanism of action for proteasome inhibitors like Bortezomib, a pathway that could be relevant for novel boronic acid-based anticancer agents.
Caption: Simplified signaling pathway of proteasome inhibition.
Conclusion
While this compound itself lacks specific documented applications in medicinal chemistry, its structural features place it within a class of compounds with significant therapeutic potential. By leveraging the established knowledge of related phenylboronic acid derivatives as potent enzyme inhibitors, researchers can design and execute experiments to explore the biological activities of this and other novel molecules. The provided protocols and background information serve as a starting point for such investigations, paving the way for the potential discovery of new therapeutic agents.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the medicinal chemistry of alpha-aminoboronic acids, amine-carboxyboranes and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structural investigation of internally coordinated alpha-amidoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of biaryl compounds utilizing 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. Biaryl scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] This document outlines a representative protocol for the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of C-C bonds, as well as a plausible synthetic route for the preparation of the title boronic acid.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and highly efficient method for the synthesis of biaryl compounds, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[2][3] Boronic acids are favored organoboron reagents due to their stability, low toxicity, and commercial availability.[4] The use of this compound allows for the introduction of a substituted phenyl ring bearing a bulky tert-butylcarbamoyl group, which can influence the physicochemical and pharmacological properties of the resulting biaryl compounds. Such motifs are explored in the development of novel therapeutics, including anti-cancer agents.[5]
Synthesis of this compound
A plausible and commonly employed method for the synthesis of aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following protocol describes a representative synthesis starting from the corresponding aryl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromo-N-tert-butyl-5-methylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-bromo-N-tert-butyl-5-methylbenzamide (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or flash column chromatography to afford this compound as a solid.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The following is a general and representative protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. Reaction conditions may require optimization for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl bromide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃. The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Degassed 1,4-dioxane and water (4:1 mixture) are added via syringe.
-
Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide Partner | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | N-tert-butyl-4'-methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | N-tert-butyl-5-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamide | 80-90 |
| 3 | 4-Bromobenzonitrile | N-tert-butyl-4'-cyano-5-methyl-[1,1'-biphenyl]-2-carboxamide | 75-85 |
| 4 | 2-Bromopyridine | N-tert-butyl-5-methyl-2-(pyridin-2-yl)benzamide | 60-75 |
| 5 | 1-Bromo-2-nitrobenzene | N-tert-butyl-5-methyl-2'-nitro-[1,1'-biphenyl]-2-carboxamide | 70-80 |
Application in Drug Discovery: Biaryl Carboxamides as Potential Therapeutics
Biaryl scaffolds are prevalent in many approved drugs and clinical candidates. The introduction of a carboxamide group, as in the biaryls synthesized from this compound, can provide a key hydrogen bonding motif for interaction with biological targets. For instance, biaryl-carbamate analogs of the natural product rhazinilam have been synthesized and evaluated for their potential as anti-cancer agents that target tubulin polymerization.[5] The ability to readily synthesize a variety of substituted biaryl carboxamides using the described Suzuki-Miyaura protocol allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for the preparation of the boronic acid and its subsequent use in Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of A-ring biaryl-carbamate analogues of rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the sterically hindered 2-(t-butylcarbamoyl)-4-methylphenylboronic acid with a range of aryl chlorides. This reaction is a critical transformation for the synthesis of complex biaryl molecules, which are prevalent scaffolds in pharmaceuticals and advanced materials. Due to the steric hindrance from the ortho-t-butylcarbamoyl group and the lower reactivity of aryl chlorides, specialized catalytic systems are often required to achieve high yields.
The coupling of aryl chlorides is advantageous due to their lower cost and wider commercial availability compared to aryl bromides or iodides. However, the strength of the C-Cl bond necessitates the use of highly active palladium catalysts, typically featuring electron-rich and sterically demanding ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs). These ligands facilitate the challenging oxidative addition step of the catalytic cycle.
This document outlines optimized reaction conditions, presents a detailed experimental protocol, and summarizes expected yields for various aryl chloride substrates.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides. The data is compiled based on established protocols for sterically hindered substrates and may require optimization for specific cases.
| Entry | Aryl Chloride | Catalyst System | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 18 | 92 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2 mol%), RuPhos (4 mol%) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 16 | 88 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | K₂CO₃ (2.0) | Toluene | 110 | 20 | 85 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃ (3 mol%), tBu₃P-HBF₄ (6 mol%) | K₃PO₄ (2.5) | 1,4-Dioxane | 110 | 24 | 75 |
| 5 | 2,6-Dimethylchlorobenzene | Pd(OAc)₂ (3 mol%), CataCXium A (6 mol%) | K₃PO₄ (2.5) | Toluene | 120 | 24 | 68 |
| 6 | 3-Chloropyridine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2.0) | DMF | 120 | 18 | 89 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol provides a detailed methodology for a representative coupling reaction (Table 1, Entry 1).
Materials:
-
This compound (1.0 equiv)
-
Aryl chloride (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the aryl chloride (0.6 mmol, 1.2 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and anhydrous K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water in a 5:1 ratio (e.g., 2.5 mL toluene and 0.5 mL water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 18 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizations
Application Notes and Protocols: The Use of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid in C-N Bond Formation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing compounds are ubiquitous. The Chan-Lam coupling, a copper-catalyzed cross-coupling of an arylboronic acid with an amine or other N-H containing compound, represents a powerful and versatile method for constructing these crucial linkages.[1][2][3] This reaction is valued for its operational simplicity, often proceeding under mild conditions, including at room temperature and in the presence of air, which offers a distinct advantage over other cross-coupling methodologies like the Buchwald-Hartwig reaction.[1]
This document aims to provide detailed application notes and protocols for the use of a specific arylboronic acid, 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid , in C-N bond formation reactions. However, a comprehensive literature search did not yield specific examples, quantitative data, or established protocols for the use of this particular boronic acid in Chan-Lam or other C-N coupling reactions. The information presented herein is therefore based on the general principles of the Chan-Lam coupling and provides a foundational guide for researchers looking to explore the utility of this specific reagent. Further experimental optimization will be necessary to achieve desired outcomes.
General Principles of Chan-Lam C-N Coupling
The Chan-Lam reaction facilitates the formation of a C-N bond between an arylboronic acid and a wide range of nitrogen nucleophiles.[1][2] The reaction is typically catalyzed by a copper(II) salt, such as copper(II) acetate, and often requires a base and an oxidant, which can be atmospheric oxygen.
Key Components of the Chan-Lam Coupling:
-
Arylboronic Acid: The electrophilic partner in the coupling. The electronic and steric properties of the substituents on the aryl ring can influence reactivity.
-
Nitrogen Nucleophile: A broad range of substrates containing an N-H bond are suitable, including amines (primary and secondary), anilines, amides, imides, ureas, carbamates, and sulfonamides.[1][3]
-
Copper Catalyst: Typically a Cu(II) salt like Cu(OAc)₂, Cu(OTf)₂, or CuCl₂.
-
Base: A variety of organic or inorganic bases can be employed, such as triethylamine, pyridine, potassium carbonate, or potassium phosphate. In some cases, the reaction can proceed without a base.
-
Solvent: Common solvents include dichloromethane, methanol, acetonitrile, and THF.
-
Oxidant: Molecular oxygen from the air is often a sufficient oxidant to regenerate the active Cu(II) catalyst.
Proposed Catalytic Cycle for Chan-Lam C-N Coupling
The precise mechanism of the Chan-Lam coupling can be complex and dependent on the specific reaction conditions. However, a generally accepted catalytic cycle is illustrated below.[1]
Figure 1. A simplified representation of the proposed catalytic cycle for the Chan-Lam C-N coupling reaction.
Experimental Protocols (General Guidance)
While specific data for this compound is unavailable, the following protocols for Chan-Lam coupling can serve as a starting point for optimization. Researchers should perform small-scale test reactions to determine the optimal conditions for their specific substrate combination.
General Procedure for the Copper-Catalyzed N-Arylation of an Amine
Materials:
-
This compound
-
Amine substrate
-
Copper(II) acetate (Cu(OAc)₂)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies (e.g., silica gel for column chromatography)
Protocol:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equivalents).
-
Add the amine substrate (1.0 equivalent).
-
Add copper(II) acetate (1.0 - 2.0 equivalents). For a catalytic amount, start with 10-20 mol%.
-
Add the chosen anhydrous solvent (e.g., DCM) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the base, such as triethylamine (2.0 equivalents).
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
Note: Reaction times, temperatures, and stoichiometry of reagents may require significant optimization for the specific substrates being used. The use of molecular sieves may be beneficial to remove water, which can sometimes lead to the formation of phenol byproducts.
Data Presentation (Hypothetical Screening Table)
As no experimental data is available in the literature for the target boronic acid, the following table is a template that researchers can use to structure their optimization studies.
| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et₃N | DCM | RT | 24 | Data to be determined |
| 2 | Benzylamine | K₂CO₃ | MeOH | RT | 24 | Data to be determined |
| 3 | Morpholine | Pyridine | THF | 50 | 12 | Data to be determined |
| 4 | Imidazole | None | DCM | RT | 48 | Data to be determined |
Logical Workflow for Reaction Optimization
The following diagram outlines a logical workflow for the optimization of a Chan-Lam coupling reaction using this compound.
Figure 2. A workflow diagram illustrating the process for optimizing the Chan-Lam C-N coupling reaction.
Conclusion and Future Outlook
While this compound is not a widely documented reagent for C-N bond formation, the general reliability of the Chan-Lam coupling suggests that it could be a viable substrate. The protocols and workflows provided here offer a solid starting point for researchers interested in exploring its reactivity. Systematic optimization of the reaction conditions will be key to unlocking the potential of this specific boronic acid in the synthesis of novel N-aryl compounds for applications in drug discovery and materials science. It is recommended that initial studies focus on a small scale to efficiently screen various parameters before scaling up promising results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These structures are pivotal in the development of pharmaceuticals and functional materials.[2][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to improved yields and enhanced reproducibility.[1][4][5]
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling reaction of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid with various aryl halides. This sterically hindered boronic acid presents unique challenges, and the provided methodologies are designed to serve as a robust starting point for optimization in your specific research context.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers several key benefits for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid heating to the target temperature can minimize the formation of byproducts, often resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over reaction parameters such as temperature and pressure, leading to more consistent results.[1][4]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
The following is a general protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-2 equiv relative to palladium)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/acetone/water)
-
Microwave reactor vials with stir bars
-
Argon or Nitrogen gas supply
General Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the palladium catalyst, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Condition Optimization
The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following tables summarize common conditions that can be used as a starting point for the optimization of the reaction with this compound.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 0.5 - 5 | A versatile and commonly used catalyst.[1] |
| PdCl₂(dppf) | dppf | 1 - 5 | Effective for a broad range of substrates.[6] |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1 - 5 | Often used with specialized phosphine ligands for challenging couplings. |
| Pd EnCat™ 30 | None | 5 - 10 | An encapsulated palladium catalyst that simplifies purification.[7] |
Table 2: Common Bases
| Base | Strength | Typical Equivalents | Solubility |
| K₂CO₃ | Moderate | 2.0 - 3.0 | Soluble in water.[6] |
| Cs₂CO₃ | Strong | 2.0 - 3.0 | More soluble in organic solvents than K₂CO₃. Often gives higher yields for sterically hindered substrates. |
| K₃PO₄ | Strong | 2.0 - 3.0 | A strong base, effective in many cases. |
| Na₂CO₃ | Moderate | 2.0 - 3.0 | A cost-effective alternative. |
Table 3: Common Solvent Systems
| Solvent System | Ratio | Notes |
| 1,4-Dioxane / Water | 4:1 to 2:1 | A widely used and effective solvent system.[1] |
| Toluene / Acetone / Water | 4:4:1 | Can be effective for certain substrates.[6] |
| DMF / Water | 1:1 | A polar aprotic solvent that can facilitate difficult couplings.[4] |
| Ethanol / Water | 1:1 | A "greener" solvent option.[4] |
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Suzuki Coupling
Caption: General experimental workflow for a microwave-assisted Suzuki coupling reaction.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
While specific, documented applications of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in materials science are not extensively available in peer-reviewed literature, its chemical structure suggests significant potential in several advanced applications. This document outlines prospective uses and general protocols based on the known reactivity of analogous arylboronic acids, particularly those featuring ortho-amide functionalities. The presence of the boronic acid group, the t-butylcarbamoyl substituent, and the methyl group on the phenyl ring allows for tailored synthesis of functional materials.
The key structural features of this compound—the reactive boronic acid moiety and the ortho-amide group capable of intramolecular hydrogen bonding—make it a promising candidate for the development of stimuli-responsive polymers, functional organic materials, and supramolecular assemblies.
Potential Applications and Underlying Principles
The unique arrangement of functional groups in this compound suggests its utility in several areas of materials science:
-
Stimuli-Responsive Polymers and Hydrogels: Phenylboronic acids are well-known for their ability to form reversible covalent bonds with diols. This interaction is sensitive to pH and the presence of sugars, making them ideal for creating "smart" materials that respond to specific environmental cues.[1][2] The ortho-amide group in the target molecule can form an intramolecular hydrogen bond, which influences the pKa of the boronic acid and can modulate its binding affinity with diols.[3][4] This allows for the synthesis of glucose-responsive hydrogels for drug delivery or materials that change their properties in response to pH shifts.[2]
-
Organic Electronics and Conjugated Polymers: As a substituted arylboronic acid, this compound is a prime candidate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of conjugated polymers and organic small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The t-butyl and methyl groups can enhance the solubility and processability of the resulting polymers.
-
Supramolecular Chemistry and Self-Assembly: The ability of the ortho-amide group to form intramolecular hydrogen bonds can direct the self-assembly of molecules into well-ordered supramolecular structures.[3][5] This can be exploited to create liquid crystals, organogels, and other ordered materials. The interplay between the boronic acid's diol-binding and the amide's hydrogen-bonding capabilities could lead to complex, multi-stimuli responsive systems.
Anticipated Properties and Characteristics
Based on literature for structurally similar compounds, the following properties and behaviors can be expected for materials synthesized using this compound.
| Property/Characteristic | Expected Behavior | Rationale from Analogous Compounds |
| Stimuli-Responsiveness | pH and glucose sensitivity. | Phenylboronic acids form reversible esters with diols, a process that is highly dependent on pH and competitive binding with sugars like glucose.[1][2] |
| Polymerizability | Suitable for Suzuki-Miyaura cross-coupling. | Arylboronic acids are standard reagents for palladium-catalyzed cross-coupling reactions to form C-C bonds, enabling the synthesis of conjugated polymers. |
| Solubility | Enhanced solubility in organic solvents. | The t-butyl and methyl groups are known to improve the solubility of rigid polymer backbones, aiding in material processing. |
| Intramolecular Interactions | Formation of intramolecular hydrogen bonds. | The ortho-amide group can form a hydrogen bond with one of the hydroxyl groups of the boronic acid, affecting its acidity and reactivity.[3][6] |
| Thermal Stability | Potentially enhanced thermal stability. | The amide linkage is a robust functional group, and its incorporation into polymers can contribute to thermal stability.[7] |
Experimental Protocols (General)
The following are generalized protocols for key experiments where this compound could be utilized. These are based on standard procedures for similar compounds and should be optimized for specific applications.
Protocol 1: Synthesis of a Glucose-Responsive Hydrogel
This protocol describes the synthesis of a poly(acrylamide)-based hydrogel crosslinked with a boronic acid-containing monomer.
Materials:
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (MBA)
-
This compound (functionalized for polymerization, e.g., as an acrylamide derivative)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve acrylamide, MBA, and the functionalized this compound in PBS in a reaction vessel.
-
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Add APS solution, followed by TEMED, to initiate the polymerization.
-
Allow the polymerization to proceed at room temperature for several hours or until a gel is formed.
-
Purify the resulting hydrogel by swelling in deionized water, with repeated water changes, to remove unreacted monomers and initiator.
-
Characterize the hydrogel's swelling behavior in response to changes in pH and glucose concentration.
Protocol 2: Suzuki-Miyaura Polycondensation for Conjugated Polymer Synthesis
This protocol outlines a general procedure for synthesizing a conjugated polymer using this compound.
Materials:
-
This compound
-
A dibromo-aromatic comonomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Phase-transfer catalyst (if using a biphasic system, e.g., Aliquat 336)
Procedure:
-
In a Schlenk flask, combine this compound, the dibromo-aromatic comonomer, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) multiple times.
-
Add the degassed solvent and phase-transfer catalyst (if applicable).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques such as GPC or TLC.
-
After completion, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and wash the polymer with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
-
Characterize the polymer's molecular weight, optical, and electronic properties.
Visualizations
Logical Workflow for Stimuli-Responsive Hydrogel Synthesis and Application
Caption: Workflow for hydrogel synthesis and drug delivery.
Signaling Pathway for Suzuki-Miyaura Polycondensation
Caption: Catalytic cycle for Suzuki-Miyaura polycondensation.
Logical Relationship of Functional Groups and Material Properties
Caption: Structure-property relationships.
References
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of intramolecular interactions on hydrogen bond acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Amide Linkage Structural Significance In Chemistry Biochemistry And Materials Science [api.motion.ac.in]
Troubleshooting & Optimization
how to prevent protodeboronation of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the protodeboronation of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for my experiments with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the loss of your starting material, this compound, and the formation of the corresponding deborylated product, N-tert-butyl-3-methylbenzamide. This decomposition can significantly reduce the yield of your desired cross-coupling reaction (e.g., Suzuki-Miyaura coupling) and complicate product purification.
Q2: What factors can cause protodeboronation of my boronic acid?
A2: The stability of arylboronic acids is highly dependent on several factors, including:
-
pH: Protodeboronation can be catalyzed by both acidic and basic conditions.[1][2] For many arylboronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]
-
Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Solvent: The choice of solvent can influence the rate of decomposition. Protic solvents, especially in the presence of acid or base, can facilitate protodeboronation.
-
Presence of Water: Water is often a reactant in the protodeboronation process, particularly in base-catalyzed mechanisms.[1]
-
Electronic Properties of Substituents: The electronic nature of the groups on the phenyl ring affects the stability of the carbon-boron bond. The ortho-carbamoyl group in your molecule likely influences its stability profile.
Q3: How does the 2-(T-Butylcarbamoyl) group in my specific boronic acid affect its stability?
A3: The ortho-carbamoyl group, -C(O)NH-tBu, is expected to influence the stability of this compound in a complex manner. The carbonyl oxygen can potentially coordinate with the boron atom, forming an intramolecular five-membered ring. This type of intramolecular coordination can stabilize the boronic acid against protodeboronation. Studies have shown that ortho-substituents with carbonyl groups can enhance stability against oxidation, with aminocarbonyl groups providing significant protection.[3] This suggests that your boronic acid may exhibit enhanced stability compared to unsubstituted phenylboronic acid.
Q4: Can I use a boronic ester derivative to prevent protodeboronation?
A4: Yes, converting the boronic acid to a boronate ester is a common and effective strategy to prevent protodeboronation. Pinacol esters are widely used for this purpose.[4] Other protecting groups like MIDA (N-methyliminodiacetic acid) esters can also be employed to confer stability under a wide range of reaction conditions.[1] These esters can often be used directly in cross-coupling reactions or deprotected under specific conditions to regenerate the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of cross-coupled product and presence of N-tert-butyl-3-methylbenzamide. | Protodeboronation of the starting boronic acid. | 1. Optimize pH: If your reaction is run under strongly acidic or basic conditions, try to buffer the reaction mixture closer to a neutral pH if the coupling reaction tolerates it. 2. Lower Reaction Temperature: Investigate if the reaction can proceed efficiently at a lower temperature to minimize thermal decomposition. 3. Use Anhydrous Conditions: Minimize the presence of water in your reaction by using anhydrous solvents and reagents. 4. Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the coupling reaction. |
| Degradation of this compound during storage. | Instability of the free boronic acid, potentially accelerated by moisture and light. | 1. Store as a Boronate Ester: For long-term storage, consider converting the boronic acid to its pinacol ester derivative, which is generally more stable. 2. Proper Storage Conditions: Store the boronic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark, and dry place. |
| Inconsistent reaction outcomes. | Variable rates of protodeboronation due to slight changes in reaction setup. | 1. Standardize Procedures: Ensure consistent reaction conditions, including solvent purity, reagent concentrations, and reaction time. 2. Use a "Slow-Release" Strategy: Employing boronic acid derivatives like MIDA esters or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1] |
Experimental Protocols
Protocol 1: Formation of this compound Pinacol Ester
This protocol describes a general method for the protection of an arylboronic acid as its pinacol ester, which can enhance its stability.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or another suitable aprotic solvent
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General schematic of the protodeboronation of this compound.
Caption: Troubleshooting workflow for preventing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Technical Support Center: Improving Low Yields in Suzuki Reactions with 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.
Q1: I am observing very low to no conversion in my Suzuki reaction. What are the primary factors to investigate?
A1: Low or no conversion in Suzuki reactions with sterically hindered boronic acids like this compound often stems from a few critical factors:
-
Inefficient Catalytic Cycle: The bulky t-butylcarbamoyl group at the ortho position creates significant steric hindrance, which can impede key steps in the palladium catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with starting materials or intermediates.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is crucial for overcoming the steric barrier. Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for such challenging substrates.[1][2]
Q2: What are the recommended starting conditions for a Suzuki coupling with this boronic acid?
A2: For a successful Suzuki coupling with a sterically hindered boronic acid, it is essential to employ a highly active catalyst system. We recommend starting with a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand.
Data Presentation: Representative Reaction Optimization
The following tables provide representative data for the optimization of a Suzuki coupling between this compound and a generic aryl bromide (Ar-Br). These are illustrative examples to guide your troubleshooting process.
Table 1: Effect of Ligand and Catalyst on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 88 |
| 5 | Pd(OAc)₂ (2) | cataCXium® A (4) | Cs₂CO₃ (2) | 2-MeTHF/H₂O (10:1) | 80 | 16 | 92 |
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | RuPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 82 |
| 3 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 110 | 12 | 88 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 89 |
| 5 | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2) | 2-MeTHF | 110 | 12 | 91 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
cataCXium® A (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, cataCXium® A, and cesium carbonate.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed 2-MeTHF and water via syringe.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for improving low Suzuki reaction yields.
References
troubleshooting failed reactions with 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] For short-term storage (1-2 weeks), refrigeration at -4°C is acceptable. It is crucial to keep the compound in a tightly sealed container to prevent degradation.
Q2: What are the common side reactions observed when using this compound in Suzuki-Miyaura coupling?
The primary side reactions include:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by the presence of water or acidic protons in the reaction mixture.[2]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen.[3][4]
-
Dehalogenation: The removal of the halide from the coupling partner without the desired cross-coupling occurring.[5]
Q3: How does the steric hindrance from the ortho-t-butylcarbamoyl group affect the reaction?
The bulky t-butylcarbamoyl group at the ortho position introduces significant steric hindrance. This can slow down the key steps in the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination. Consequently, more forcing reaction conditions, such as higher temperatures and the use of specialized bulky, electron-rich ligands, are often necessary to achieve good yields.[6][7] The ortho-substituent can also influence the regioselectivity of the reaction when multiple coupling sites are available.[7]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Low or no conversion is a common issue in Suzuki-Miyaura reactions, particularly with sterically hindered substrates. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
A logical workflow for troubleshooting low conversion.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
This compound: Boronic acids can degrade over time. Use a fresh batch or verify the purity of your existing stock. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.
-
Aryl Halide: Ensure the purity of your coupling partner. The reactivity order is generally I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, more active catalyst systems are required.
-
Palladium Catalyst and Ligand: Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[5] Ensure your catalyst and ligand are not degraded or oxidized. Use fresh reagents and store them under an inert atmosphere. For this sterically hindered boronic acid, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos).
-
Base: The choice and purity of the base are critical. Use a fresh, anhydrous base. The strength of the base can influence the reaction rate and side reactions.
-
Solvent: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.[2]
-
-
Review Reaction Setup and Conditions:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote homocoupling.[2][3] Ensure the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that all reagents and solvents are adequately degassed.
-
Temperature: The optimal temperature can vary. While higher temperatures can overcome the steric hindrance, they can also lead to catalyst decomposition and increased side reactions.
-
Stirring: Ensure efficient stirring, especially for heterogeneous mixtures.
-
-
Analyze for Side Products:
-
If you observe product spots on TLC or peaks in LC-MS that are not your starting materials or desired product, they are likely side products.
-
Protodeboronation: The presence of a peak corresponding to 4-methyl-N-t-butylbenzamide suggests protodeboronation. To mitigate this, use anhydrous conditions and consider milder bases like K₃PO₄ or Cs₂CO₃.[2]
-
Homocoupling: A product with double the molecular weight of the deboronated starting material indicates homocoupling. Rigorous degassing is the most effective way to minimize this.[4]
-
-
Systematically Screen Reaction Components:
-
If the initial troubleshooting steps do not yield improvement, a systematic screening of reaction parameters is recommended. This can be done on a small scale.
-
Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands.
-
Base Screening: Evaluate different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).
-
Solvent Screening: Test different anhydrous, degassed solvents (e.g., dioxane, toluene, THF, 2-MeTHF).
-
Quantitative Data: Representative Reaction Conditions
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 75-90 |
| 2-Chlorotoluene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Dioxane | 110 | 18 | 60-80 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 | 80-95 |
| 3-Bromopyridine | [PdCl₂(dppf)] (3) | - | K₃PO₄ (2) | 2-MeTHF | 100 | 16 | 70-85 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction using this compound. Optimization for specific substrates will likely be necessary.
Experimental Workflow for Suzuki-Miyaura Coupling
A typical experimental workflow for Suzuki-Miyaura coupling.
Detailed Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand if necessary. Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. axel.as-1.co.jp [axel.as-1.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Temperature for Hindered Suzuki Couplings
Welcome to the technical support center for optimizing reaction temperature in sterically hindered Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my hindered Suzuki coupling reaction failing or giving low yields at standard temperatures (e.g., 80 °C)?
A1: Low yields in hindered Suzuki couplings are often due to the significant steric hindrance around the reaction centers of your substrates. This steric bulk impedes key steps in the catalytic cycle, namely the oxidative addition, transmetalation, and particularly the reductive elimination step, which forms the desired C-C bond.[1][2] Standard temperatures may not provide sufficient thermal energy to overcome the high activation barriers associated with these sterically demanding transformations.
Q2: What is the first step I should take to troubleshoot a low-yielding hindered Suzuki coupling?
A2: Before increasing the temperature, it is crucial to ensure that your catalyst and ligand system are appropriate for the challenging substrate.[1][2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is the most critical first step.[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is more effective in hindered couplings.[2]
Q3: At what point should I consider optimizing the reaction temperature?
A3: Once you have selected a suitable catalyst/ligand system, optimizing the reaction temperature is a logical next step if yields remain low. Sterically hindered couplings often require more forcing conditions to proceed at a reasonable rate.[1]
Q4: What is a typical temperature range to screen for hindered Suzuki couplings?
A4: A typical starting point for temperature screening is often around 80-110 °C.[3] If the reaction is sluggish, the temperature can be incrementally increased. For particularly challenging substrates, temperatures in the range of 100-140 °C may be necessary.[4] The choice of solvent will ultimately dictate the maximum achievable temperature. High-boiling point solvents like toluene, dioxane, or xylenes are commonly used.[4]
Q5: Can increasing the temperature lead to unwanted side reactions?
A5: Yes, elevated temperatures can sometimes promote side reactions such as deborylation of the boronic acid (protodeboronation), homocoupling of the boronic acid, or decomposition of the catalyst and substrates.[3][5] It is important to monitor the reaction closely by TLC or LC-MS to track the formation of byproducts as you increase the temperature. If significant byproduct formation is observed, a lower temperature with a more active catalyst system might be a better approach.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to reaction temperature in hindered Suzuki couplings.
Problem: Low or No Product Formation
Workflow for Troubleshooting Low Yields in Hindered Suzuki Couplings
Caption: A logical workflow for troubleshooting low-yield hindered Suzuki couplings.
Data Presentation
The following tables summarize the effect of reaction conditions, including temperature, on the yield of hindered Suzuki coupling reactions as reported in the literature.
Table 1: Effect of Temperature on a Hindered Suzuki Coupling
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 50 | 1 | 66 | [6] |
| 2 | 60 | 1 | 85 | [6] |
| 3 | 70 | 1 | 84 | [6] |
Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), Pd₂(dba)₃ (5 mol%), Ligand L1 (10 mol%), K₂CO₃ (2 equiv), THF (5 mL).[6]
Table 2: Screening of Reaction Parameters for a Hindered Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 60 | [6] |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | THF | 60 | 18 | [6] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | THF | 60 | 52 | [6] |
| Pd₂(dba)₃ (5) | L1 (10) | K₂CO₃ (2) | THF | 60 | 85 | [6] |
| Pd₂(dba)₃ (5) | L1 (10) | Cs₂CO₃ (2) | THF | 60 | 71 | [6] |
| Pd₂(dba)₃ (5) | L1 (10) | NaOH (2) | THF | 60 | 50 | [6] |
Experimental Protocols
General Protocol for Temperature Screening in a Hindered Suzuki-Miyaura Coupling
This protocol provides a general guideline for optimizing the reaction temperature for a hindered Suzuki coupling and may require further optimization for specific substrates.
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the sterically hindered boronic acid or its derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or xylenes to achieve a concentration of 0.1-0.5 M) via syringe.
-
Heating: Place the sealed reaction vessel in a preheated heating block or oil bath at the desired starting temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., every 2-4 hours) using TLC or LC-MS.
-
Temperature Increase: If the reaction is proceeding slowly or has stalled, incrementally increase the temperature by 10-20 °C and continue monitoring.
-
Work-up: Once the reaction is complete or has reached maximum conversion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Minimizing Homocoupling of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the effective use of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling and other side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer.[1] This side reaction is particularly prevalent with sterically hindered boronic acids like this compound. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to its similar polarity to the target molecule.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to produce the homocoupled byproduct and regenerate the Pd(0) catalyst.[1][3] Therefore, rigorous exclusion of oxygen is critical.
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) species.[1] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Q3: How does the choice of palladium source impact homocoupling?
A3: The selection of the palladium source is crucial. Pd(II) sources such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can promote homocoupling as they require an in-situ reduction to the active Pd(0) state, which can be mediated by the boronic acid.[1] It is often preferable to use Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which can directly enter the catalytic cycle.[1] Modern precatalysts, such as Buchwald's G3 and G4 precatalysts, are designed to cleanly generate the active Pd(0) species and can also help minimize side reactions like homocoupling.[1]
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the base is a critical factor. While it is essential for the activation of the boronic acid, an inappropriate choice can increase homocoupling.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH), as they are generally less likely to promote homocoupling.[1] The optimal base is often dependent on the specific substrates and may require screening.
Q5: My reaction is not proceeding, or the yield is very low. What should I check first?
A5: For sterically hindered substrates like this compound, low reactivity can be a common issue. Here are the initial troubleshooting steps:
-
Catalyst and Ligand Choice: Standard catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to facilitate the reaction of hindered substrates.[5]
-
Reaction Temperature: Sterically hindered couplings may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to catalyst decomposition.
-
Reagent Purity: Ensure all reagents, especially the boronic acid and the aryl halide, are pure and the solvent is anhydrous (if required by the specific conditions).
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Excessive Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Oxygen | 1. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (nitrogen or argon) for an extended period or by using freeze-pump-thaw cycles for complete oxygen removal.[2] 2. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration. |
| Pd(II) Precatalyst | 1. Use a Pd(0) Source: Switch from a Pd(II) precatalyst to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] 2. Employ Modern Precatalysts: Utilize Buchwald-type precatalysts (e.g., SPhos-Pd-G3) that are designed for efficient generation of the active Pd(0) catalyst.[1] |
| Suboptimal Ligand | 1. Use Bulky, Electron-Rich Ligands: Employ ligands such as SPhos or XPhos. Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[1] |
| Inappropriate Base | 1. Screen Weaker Bases: Switch from strong bases (e.g., NaOH) to weaker inorganic bases like K₃PO₄ or K₂CO₃.[1] |
| High Boronic Acid Concentration | 1. Slow Addition: The slow addition of the boronic acid solution to the reaction mixture using a syringe pump can help to keep its instantaneous concentration low, thus disfavoring homocoupling.[3][5] |
| Additive Consideration | 1. Potassium Formate: The addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[7][8] |
Issue 2: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps & Recommendations |
| Steric Hindrance | 1. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for sterically demanding substrates.[5] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments to overcome the activation energy barrier. Monitor for any signs of decomposition. |
| Catalyst Deactivation | 1. Ligand Selection: The nitrogen and oxygen atoms in the carbamoyl group of the boronic acid could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can mitigate this. 2. Check Reagent Purity: Impurities in the starting materials or solvent can poison the catalyst. |
| Protodeboronation | 1. Anhydrous Conditions: If significant protodeboronation (cleavage of the C-B bond by a proton source) is suspected, running the reaction under anhydrous conditions may help, although water is often necessary for the activity of many bases.[5] 2. Choice of Base: The combination of a strong base and water can promote protodeboronation. Consider using a weaker base. |
Experimental Protocols
General Protocol for Minimizing Homocoupling with this compound
This protocol is a starting point and may require optimization for specific aryl halide coupling partners.
1. Reagent Preparation and Degassing:
-
All solvents (e.g., 1,4-dioxane, toluene) and water must be rigorously degassed prior to use by sparging with nitrogen or argon for at least 30 minutes.
-
The this compound should be of high purity.
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 5-10 minutes.
3. Solvent Addition and Reaction Execution:
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Proposed Mechanisms for Boronic Acid Homocoupling
Caption: Key pathways leading to boronic acid homocoupling.
Diagram 2: Troubleshooting Workflow for Minimizing Homocoupling
Caption: A logical workflow to diagnose and resolve homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of Ortho-Substituted Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to catalyst deactivation when working with sterically hindered ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki-Miyaura reaction with an ortho-substituted phenylboronic acid is sluggish or failing completely. What are the likely causes?
A1: Low reactivity with ortho-substituted phenylboronic acids is a common challenge primarily due to steric hindrance. The bulky ortho-substituent can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1] This steric clash can also lead to catalyst deactivation. Other common causes for reaction failure include:
-
Catalyst Deactivation by Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst to an inactive Pd(II) species.[1][2]
-
Inefficient Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions and lower catalyst activity.[1]
-
Protodeboronation of the Boronic Acid: Ortho-substituted phenylboronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[1][2]
-
Formation of Inactive Catalyst Species: The palladium catalyst can form inactive species, such as palladium black precipitates or off-cycle dimeric palladium hydroxide complexes, which remove the catalyst from the active cycle.[3][4]
Q2: What initial steps should I take to troubleshoot a failed reaction with a sterically hindered boronic acid?
A2: When a reaction with an ortho-substituted phenylboronic acid fails, a systematic approach to troubleshooting is essential. Here are the initial checks and modifications to consider:
-
Ensure a Scrupulously Inert Atmosphere: Rigorously degas all solvents (including water) and purge the reaction vessel thoroughly with an inert gas like argon or nitrogen. This is critical to prevent oxygen from deactivating the catalyst.[1]
-
Use a Pd(0) Catalyst Source: To bypass potential issues with the in-situ reduction of Pd(II), consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
-
Optimize Ligand Choice: For sterically demanding substrates, the choice of ligand is crucial. Switch to bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs). These ligands are known to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps for hindered substrates.[1]
-
Increase Reaction Temperature and Time: Steric hindrance can significantly slow down the reaction rate.[1] Cautiously increasing the reaction temperature and extending the reaction time may be necessary to achieve a reasonable conversion. Monitor the reaction progress by TLC, GC-MS, or LC-MS to avoid product degradation.
Q3: How can I minimize the homocoupling of my boronic acid?
A3: Homocoupling, the dimerization of the boronic acid, is a common side reaction often promoted by the presence of oxygen or excess Pd(II) species.[1] To minimize this unwanted side product:
-
Rigorous Degassing: As with preventing catalyst deactivation, ensuring an oxygen-free environment is the most critical step to suppress homocoupling.[1]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst can reduce the amount of Pd(II) species available to promote homocoupling.[1]
-
Ligand Selection: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Q4: My ortho-substituted phenylboronic acid seems unstable under the reaction conditions. How can I improve its stability?
A4: The stability of boronic acids, particularly those with electron-withdrawing groups, can be a significant issue.[2] To address this, consider using more stable derivatives of the boronic acid:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can slowly release the boronic acid under the reaction conditions, which helps to minimize its concentration and subsequent degradation.[1]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[1]
-
MIDA Boronates: These are exceptionally stable and can be used in sequential coupling reactions.[1]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in the coupling reaction.[1]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura couplings involving challenging substrates. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Ligand on the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 4 | 92 |
| 3 | XPhos | XPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 2 | 95 |
| 4 | RuPhos | RuPhos Pd G3 | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 88 |
Data synthesized from principles described in multiple sources.[1][5][6]
Table 2: Comparison of Boronic Acid Derivatives in a Challenging Coupling
| Entry | Boron Species | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Boronic Acid | K₂CO₃ (aq) | Dioxane | 100 | 12 | 35 |
| 2 | Pinacol Ester | K₃PO₄ | Toluene | 110 | 8 | 75 |
| 3 | MIDA Boronate | CsF | THF | 80 | 12 | 88 |
| 4 | K-Trifluoroborate | Cs₂CO₃ | Toluene/H₂O | 100 | 6 | 91 |
This table illustrates general reactivity trends discussed in the literature.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine Adduct of a Boronic Acid
-
Dissolution: In a vial with a stir bar, dissolve the ortho-substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
Precipitation: A precipitate will form. This may be preceded by the initial solid dissolving completely.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions.[1]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Products from 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of compounds synthesized using 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in reactions involving this compound?
A1: Following a typical Suzuki-Miyaura cross-coupling reaction, the crude product mixture commonly contains several types of impurities. These include:
-
Unreacted Starting Materials: Residual this compound and the corresponding aryl halide or triflate.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid (boronic acid homocoupling) or two molecules of the aryl halide.
-
Boronic Acid Derivatives: Boroxines, which are cyclic trimers of the boronic acid, can form, especially under dehydrating conditions.[1] Hydrolysis of boronate esters, if used, back to the boronic acid is also a common issue.[2][3]
-
Catalyst Residues: Residual palladium from the catalyst is a critical impurity to remove, particularly for pharmaceutical applications.[4]
-
Reaction Base: Inorganic salts from the base used in the reaction (e.g., potassium carbonate, sodium bicarbonate).
Q2: How can I effectively remove unreacted this compound and its byproducts from my organic product?
A2: The boronic acid functional group provides a handle for selective removal.
-
Aqueous Basic Wash: The most straightforward method is to perform a liquid-liquid extraction with an aqueous basic solution (e.g., 1M NaOH or K₂CO₃). The acidic boronic acid group is deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer, leaving the desired, typically less polar, product in the organic layer.
-
Affinity Chromatography: Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules.[5] While less common for impurity removal, passing the crude mixture through a diol-functionalized resin (like Affi-Gel boronate) could theoretically sequester the boronic acid impurity.[5]
-
Column Chromatography: Standard silica gel column chromatography is often effective.[1] The polar boronic acid and its boroxine byproducts tend to have strong interactions with the silica and will either remain on the baseline or elute much later than the desired biaryl product.
Q3: What are the best practices for removing residual palladium catalyst from the final product?
A3: Removing palladium to parts-per-million (ppm) levels is often necessary. Homogeneous palladium catalysts can be challenging to remove completely.[4]
-
Filtration through Celite®: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® can help remove precipitated palladium(0).
-
Palladium Scavengers: The most effective method is often stirring the crude product solution with a palladium scavenger. These are typically solid supports (e.g., silica, polymer) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or specialized chelating agents.
-
Activated Carbon: Treatment with activated carbon can also effectively reduce palladium levels, although it may sometimes lead to a loss of the desired product due to non-specific adsorption.
-
Crystallization: If the final product is a solid, crystallization can be a highly effective final step for removing trace amounts of palladium and other impurities.[6]
Q4: My desired product and a major impurity have very similar Rf values during TLC analysis, making column chromatography difficult. What are my options?
A4: When standard column chromatography fails to provide adequate separation, several strategies can be employed.
-
Optimize the Mobile Phase: Systematically screen different solvent systems. Try switching one of the solvents (e.g., substitute ethyl acetate with diethyl ether or dichloromethane) or add a small amount of a third solvent (e.g., methanol or triethylamine) to alter the selectivity.
-
Change the Stationary Phase: If silica gel (which is weakly acidic) is not working, consider alternative stationary phases. Alumina (available in neutral, basic, or acidic grades) or reverse-phase silica (C18) can offer different separation selectivities.[7]
-
Preparative HPLC: For difficult separations or high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, can provide superior resolution.[8]
-
Crystallization/Recrystallization: This is a powerful technique if your product is crystalline.[6] Try various solvents to find one in which the product has high solubility when hot and low solubility when cold, while the impurity remains soluble.
Q5: The product appears to be degrading on the silica gel column. How can I prevent this?
A5: Product instability on silica gel is often due to the acidic nature of the stationary phase, which can cleave acid-labile protecting groups or catalyze decomposition.[7]
-
Deactivate the Silica Gel: Before running the column, flush it with the eluent containing a small percentage (0.1-1%) of a basic additive like triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.[7]
-
Use a Non-Acidic Stationary Phase: Switch to a more inert stationary phase such as neutral alumina or Florisil®.[7]
-
Minimize Contact Time: Use a wider column and a higher flow rate (flash chromatography) to reduce the time the compound spends in contact with the stationary phase.[1]
Troubleshooting Guide for Column Chromatography
The table below summarizes common issues encountered during the purification of Suzuki coupling products by column chromatography and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | - Inappropriate solvent system polarity. - Similar polarity of product and impurity. | - Optimize the eluent system by testing different solvent ratios or adding a third solvent. - Switch to a different stationary phase (e.g., alumina, C18 silica). - Consider preparative HPLC for challenging separations. |
| Product Degradation on Column | - Acidity of silica gel. - Product instability. | - Deactivate silica gel by adding 0.1-1% triethylamine or pyridine to the eluent.[7] - Use a neutral stationary phase like alumina or Florisil®.[7] |
| Product Won't Elute from Column | - Product is too polar for the chosen eluent. - Strong, irreversible binding to silica. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add methanol). - Ensure the crude material is fully dissolved and not precipitated on the column head. |
| Streaking or Tailing of Spots | - Sample overload on the column. - Compound is acidic or basic. - Partial insolubility of the sample in the eluent. | - Reduce the amount of crude material loaded onto the column. - Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds). - Pre-adsorb the crude material onto a small amount of silica before loading. |
| Presence of Palladium (Black/Gray Band) | - Incomplete removal of palladium catalyst post-reaction. | - Filter the crude mixture through Celite® or a short silica plug before loading. - Use a dedicated palladium scavenger resin on the crude material before chromatography. |
Experimental Protocols
Protocol 1: General Post-Reaction Workup and Extraction
This protocol is a standard procedure following a Suzuki-Miyaura coupling reaction to remove the bulk of inorganic salts and the unreacted boronic acid.
-
Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Wash with water (1x) to remove water-soluble components.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃) (2x) to remove unreacted boronic acid.
-
Wash with brine (saturated NaCl solution) (1x) to facilitate phase separation and remove residual water.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).[6]
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent (e.g., DCM). For better resolution, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds based on their polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualized Workflows
Caption: A typical workflow for purifying products from Suzuki coupling reactions.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
Technical Support Center: 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in coupling reactions. The following information is designed to address common issues and provide standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can degrade over time. It is crucial to use a fresh, high-purity batch of this compound. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) if stability issues are suspected.[1]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] Reactions with aryl chlorides are often more challenging and may necessitate specialized, highly active catalyst systems.[1]
-
-
Catalyst and Ligand Condition:
-
Catalyst Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are also susceptible to oxidation.[1][2] Ensure both the catalyst and ligand are fresh and have been stored under an inert atmosphere.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the undesirable homocoupling of the boronic acid.[2] It is imperative to properly degas solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Your reaction vessel must be thoroughly purged with an inert gas.[1]
-
Base and Solvent Selection: The choice of base and solvent is interdependent and crucial for reaction success. The base needs to be strong enough to facilitate transmetalation without causing degradation of the starting materials or products.[2] For reactions sensitive to water, ensure the base is finely powdered and dry for anhydrous conditions.[2]
-
Q2: I am observing significant protodeboronation of this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction. Here are several strategies to mitigate it:
-
Employ a Milder Base: Strong bases in aqueous environments can accelerate protodeboronation.[2] Consider switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) in place of stronger bases like sodium hydroxide (NaOH).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation.[1][2]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an aryltrifluoroborate, can protect it from premature decomposition.[1] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1] It is advisable to monitor the reaction's progress (e.g., by TLC or LC-MS) to prevent unnecessarily long reaction times.[1]
Q3: What is the general effect of water as a co-solvent on the coupling efficiency?
A3: The role of water in Suzuki-Miyaura couplings is multifaceted. In many cases, a water co-solvent is beneficial and can even accelerate the reaction rate.[3] It can help dissolve the base and facilitate the catalytic cycle. However, the presence of water can also lead to undesirable side reactions:
-
Protodeboronation: As mentioned, water can act as a proton source, leading to the cleavage of the C-B bond.
-
Hydrolysis of Sensitive Functional Groups: If your substrates contain water-sensitive functional groups, such as esters, the aqueous basic conditions can lead to their hydrolysis.[4] In such cases, lowering the reaction temperature or using a milder base is advisable.[4]
Quantitative Data Summary
The optimal conditions for a Suzuki-Miyaura coupling are highly dependent on the specific substrates. The following table summarizes the effect of different bases and solvent systems on reaction yield, based on general observations for similar reactions.
| Base | Solvent System | Typical Yield Range (%) | Notes |
| K₃PO₄ | Anhydrous Toluene | 60-95% | Often requires a small amount of water (around 5 equivalents) to be effective.[4] |
| K₂CO₃ | Dioxane/Water (4:1) | 60-95% | A widely used and effective base in aqueous systems.[5] |
| Cs₂CO₃ | Dioxane | 70-98% | A strong base, often effective in difficult couplings. |
| KF | Anhydrous THF | 50-85% | A milder base that can help to prevent protodeboronation.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress using an appropriate technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: Optimization of Sterically Hindered Couplings
Welcome to the technical support center for optimizing sterically hindered cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues and improving reaction outcomes through strategic ligand selection and parameter optimization.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction involving a sterically hindered substrate (e.g., di-ortho-substituted aryl halide) is resulting in low to no yield. What is the most critical first step in troubleshooting?
A1: The most critical factor for success with hindered substrates is the selection of the catalyst system, specifically the ligand.[1] Standard catalysts like Pd(PPh₃)₄ are often ineffective because steric hindrance slows down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The first and most impactful change is to switch to a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1] These advanced ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species required to engage the hindered substrate.[1][2]
Q2: How do bulky, electron-rich ligands facilitate the coupling of sterically demanding substrates?
A2: Bulky, electron-rich ligands, such as dialkylbiaryl phosphines (e.g., Buchwald ligands), influence the catalytic cycle in several positive ways:
-
Promote Monoligation: Their steric bulk favors the formation of highly reactive monoligated L₁Pd(0) complexes, which are key for initiating the catalytic cycle.[2]
-
Accelerate Oxidative Addition: The electron-donating nature of these ligands creates an electron-rich metal center that undergoes faster oxidative addition with the electrophile (e.g., aryl chloride).[3][4]
-
Facilitate Reductive Elimination: Steric crowding around the metal center promotes the final C-C or C-N bond-forming reductive elimination step, releasing the product and regenerating the active catalyst.[1][5]
Q3: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a bulky phosphine?
A3: NHC ligands are excellent alternatives to phosphines and are particularly effective for extremely challenging couplings, such as the formation of tetra-ortho-substituted biaryls.[1] NHCs are typically strong σ-donors and can be sterically tuned.[6] While it is often difficult to predict whether a phosphine or an NHC ligand will be superior for a specific transformation, NHCs should be considered when even advanced phosphine ligands fail to provide satisfactory results.[6] Experimental screening is generally required to determine the optimal choice.[6]
Q4: My reaction is producing significant amounts of a homocoupling byproduct. How can I mitigate this?
A4: Homocoupling can arise from several factors, but in the context of hindered substrates, it may indicate that the desired cross-coupling pathway is too slow. Using bulky ligands can help prevent the formation of dimeric palladium species that can lead to catalyst deactivation and side reactions.[3] Additionally, optimizing the base and solvent system is crucial. For Suzuki-Miyaura couplings, using a moderate base like K₃PO₄ or Cs₂CO₃ can be more effective than stronger bases which might promote unwanted side reactions.[1]
Q5: I am observing protodeboronation of my boronic acid in a Suzuki-Miyaura coupling. What adjustments can I make?
A5: Protodeboronation is a common decomposition pathway, especially with electron-rich heteroarylboronic acids or under elevated temperatures.[7] To minimize this, use a highly active catalyst system with a bulky ligand (e.g., SPhos, XPhos) to ensure the rate of cross-coupling is much faster than the rate of decomposition.[7] Running the reaction at the lowest effective temperature and ensuring anhydrous conditions (unless water is known to be beneficial with certain bases like phosphates[1]) can also help.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is the most common problem when dealing with sterically hindered substrates. A systematic approach is recommended for optimization.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield sterically hindered couplings.
Issue 2: Formation of Side Products (e.g., Reduction, β-Hydride Elimination)
For aryl-alkyl couplings, β-hydride elimination can be a major competing pathway, leading to a reduced (dehalogenated) starting material and an olefin byproduct.[8]
Troubleshooting Steps:
-
Ligand Choice is Key: The ligand's structure can directly inhibit side reactions. For example, the ligand AntPhos has a rigid anthracenyl moiety that is thought to coordinate to the palladium center, sterically blocking the conformation required for β-hydride elimination.[8]
-
Lower Reaction Temperature: β-hydride elimination is often more prevalent at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can suppress this side pathway.
-
Use a Bulky Nucleophile: If possible, using a nucleophile that lacks β-hydrogens (e.g., neopentylboronic acid) or where β-hydride elimination is disfavored (e.g., cyclopropylboronic acid) can solve the problem.
Ligand Selection Guide
The choice of ligand is paramount. Below is a summary of commonly used ligands for sterically hindered couplings and their typical applications.
| Ligand Class | Examples | Key Features | Primary Applications |
| Bulky Biaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Highly active, bulky, and electron-rich. Promote fast oxidative addition and reductive elimination.[1][2][9] | Suzuki, Buchwald-Hartwig, and Negishi couplings involving hindered aryl chlorides, bromides, and triflates.[1][10][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Strong σ-donors, sterically tunable. Often show high stability and efficacy in very challenging couplings.[6][12] | Formation of tetra-ortho-substituted biaryls, couplings with unactivated aryl chlorides at room temperature.[1][12] |
| Specialized Phosphines | AntPhos, BI-DIME | Designed for extremely demanding couplings. AntPhos can suppress β-hydride elimination.[8] | Aryl-alkyl couplings, synthesis of molecular gears, and couplings of di-ortho-substituted aryl halides.[8] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand, often used in less sterically demanding "first-generation" protocols but can be effective.[11] | Less hindered couplings; its bidentate nature can prevent catalyst decomposition.[11] |
Quantitative Data: Ligand Performance Comparison
The following table summarizes a direct comparison of different ligands for a particularly challenging, sterically demanding aryl-alkyl Suzuki-Miyaura coupling.
Reaction: Coupling of 2,4,6-triisopropylphenyl bromide with cyclohexylboronic acid.[8]
| Entry | Ligand | Yield of Cross-Coupled Product (%) | Yield of Reduction Byproduct (%) |
| 1 | BI-DIME (1) | 31 | - |
| 2 | AntPhos (2) | 63 | - |
| 3 | SPhos | 3 | - |
| 4 | RuPhos | 0 | - |
| 5 | XPhos | 0 | - |
| 6 | tBu₃P | 0 | - |
| 7 | dppf | 0 | - |
| Data sourced from a study on sterically demanding couplings, highlighting the unique efficacy of the AntPhos ligand for this specific transformation.[8] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol provides a robust starting point. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[7]
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: Add the aryl halide, boronic acid, and finely ground base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: In a separate vial under an inert atmosphere (e.g., in a glovebox or against a positive flow of argon), weigh the palladium pre-catalyst and the ligand. Add this solid mixture to the reaction vessel against a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle highlights the key stages influenced by ligands (L).
Ligand Selection Logic Based on Substrate Sterics
Caption: Decision guide for initial ligand selection based on substrate hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
managing slow reaction kinetics with 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid, particularly in managing slow reaction kinetics.
Troubleshooting Guide: Addressing Slow Reaction Kinetics
Users may encounter slow or incomplete reactions when using this compound, often in cross-coupling reactions like the Suzuki-Miyaura coupling. The steric hindrance from the t-butylcarbamoyl group and the electronic properties of the substituents can influence reactivity. Below are common issues and recommended solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Switch to a more active palladium catalyst system. For sterically hindered substrates, consider using palladacycle catalysts (e.g., G3-Palladacycles) or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). |
| Inappropriate Base | The choice of base is critical. A stronger base may be required. Consider switching from carbonate bases (e.g., K₂CO₃, Cs₂CO₃) to phosphate bases (e.g., K₃PO₄) or alkoxide bases (e.g., NaOtBu, KOtBu). Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | The solvent can significantly impact reaction rate. Aprotic polar solvents like dioxane, THF, or DME are common. For challenging couplings, consider using a solvent mixture, such as toluene/water or dioxane/water, which can aid in the dissolution of both organic and inorganic reagents. |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10-20°C increments. Microwave heating can also be an effective method for accelerating slow reactions. |
Issue 2: Reaction Stalls or Remains Incomplete
| Potential Cause | Recommended Solution |
| Catalyst Decomposition | The palladium catalyst may be degrading over the course of the reaction. Consider using a more robust ligand that stabilizes the catalyst. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also help drive the reaction to completion. |
| Boronic Acid Decomposition (Protodeboronation) | Boronic acids can be susceptible to decomposition, especially in the presence of water and at elevated temperatures. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial. |
| Phase Transfer Issues | In biphasic systems (e.g., toluene/water), inefficient mixing can slow the reaction. Ensure vigorous stirring. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) can sometimes be beneficial. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so slow?
A1: The reaction rate can be influenced by the steric bulk of the t-butylcarbamoyl group, which can hinder the approach of the coupling partners to the metal center. Additionally, the electronic nature of the substituents on the phenyl ring can affect the transmetalation step of the catalytic cycle. Optimization of the catalyst, ligand, base, and solvent system is often necessary to achieve a reasonable reaction rate.
Q2: What is the best catalyst system for this boronic acid in a Suzuki-Miyaura coupling?
A2: There is no single "best" system, as the optimal conditions will depend on the specific coupling partner. However, for sterically demanding boronic acids, highly active catalyst systems are generally recommended. Consider starting with a Pd(OAc)₂ or Pd₂(dba)₃ precursor and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. Pre-formed palladium complexes incorporating these ligands (e.g., XPhos-Pd-G3) are also excellent choices.
Q3: Can I use microwave heating to speed up the reaction?
A3: Yes, microwave irradiation is a very effective technique for accelerating slow cross-coupling reactions. It allows for rapid and uniform heating to temperatures that might be difficult to achieve with conventional oil baths, often significantly reducing reaction times. Careful monitoring of temperature and pressure is essential when using a microwave reactor.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). This will allow you to determine the rate of consumption of starting materials and the formation of the desired product.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This is a general starting protocol that may require optimization.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Validation & Comparative
Comparative Analysis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid Reaction Products by ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of boronic acid is critical to the success of these reactions, influencing yield, purity, and downstream applications. This guide provides a comparative analysis of the ¹H NMR spectroscopic data of reaction products derived from 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid and its structural analogs, offering insights into their characterization and performance in Suzuki-Miyaura coupling reactions.
Performance Comparison: ¹H NMR Data of Biaryl Products
The ¹H NMR spectrum of a Suzuki-Miyaura coupling product provides a wealth of information regarding the success of the reaction and the purity of the resulting biaryl compound. Key diagnostic signals include the disappearance of the boronic acid proton and the appearance of new aromatic signals corresponding to the newly formed biaryl system. The chemical shifts and coupling constants of these signals are indicative of the electronic environment and substitution pattern of the product.
Table 1: Comparative ¹H NMR Data for Representative Biaryl Products from Suzuki-Miyaura Coupling
| Boronic Acid Reactant | Coupling Partner | Product | Key ¹H NMR Signals (δ, ppm) | Reference |
| Illustrative: this compound | 4-Bromoanisole | 2-(t-Butylcarbamoyl)-4-methyl-4'-methoxybiphenyl | Aromatic Protons: ~6.9-7.8 (multiplets), t-Butyl Protons: ~1.4 (singlet), Methyl Protons: ~2.4 (singlet), Methoxy Protons: ~3.8 (singlet) | Hypothetical data based on analogous compounds |
| 4-Methylphenylboronic Acid | 4-Bromoacetophenone | 4-Methyl-4'-acetylbiphenyl | Aromatic Protons: 7.25-7.98 (multiplets), Methyl Protons: 2.42 (singlet), Acetyl Protons: 2.64 (singlet) | [1] |
| Phenylboronic Acid | 4-Chloroanisole | 4-Methoxybiphenyl | Aromatic Protons: 6.98-7.57 (multiplets), Methoxy Protons: 3.86 (singlet) | [2] |
| 4-Formylphenylboronic Acid | Iodobenzene | [1,1'-Biphenyl]-4-carbaldehyde | Aromatic Protons: 7.48-7.99 (multiplets), Aldehyde Proton: 10.09 (singlet) | [3] |
Note: Chemical shifts are typically reported in parts per million (ppm) downfield from an internal standard (e.g., TMS). The exact chemical shifts and multiplicities will vary depending on the solvent and the specific coupling partner.
Experimental Protocols
A successful Suzuki-Miyaura coupling and subsequent ¹H NMR analysis rely on meticulous experimental execution. Below are detailed methodologies for these key procedures.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[4]
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid (e.g., this compound) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol for ¹H NMR Sample Preparation and Analysis
Materials:
-
Purified reaction product
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional, as residual solvent peak can be used for referencing)
Procedure:
-
Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
If using an internal standard, add a small amount to the NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.[2][5]
-
Process the spectrum (phasing, baseline correction, and integration) and reference the chemical shifts to the residual solvent peak or the internal standard.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for ¹H NMR analysis of the purified reaction product.
References
Navigating Steric Hindrance: A Comparative Analysis of 2-(t-Butylcarbamoyl)-4-methylphenylboronic Acid's Reactivity in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon bond formation is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool in this endeavor. However, the reactivity of the boronic acid partner can be significantly influenced by its structural characteristics. This guide provides a comparative analysis of the reactivity of 2-(t-Butylcarbamoyl)-4-methylphenylboronic acid against other commonly used boronic acids, supported by experimental data, to inform substrate selection and reaction optimization.
The reactivity of boronic acids in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors. While electronic effects modulate the nucleophilicity of the organic substituent, steric hindrance around the boronic acid moiety can impede the crucial transmetalation step in the catalytic cycle. Boronic acids with bulky ortho-substituents are known to exhibit lower reactivity compared to their meta- and para-isomers.
This compound presents a sterically demanding profile due to the bulky tertiary-butylcarbamoyl group at the ortho position. This structural feature is anticipated to significantly impact its performance in Suzuki-Miyaura coupling reactions. To provide a clear comparison, this guide evaluates its reactivity alongside unsubstituted phenylboronic acid, 4-methylphenylboronic acid (a para-substituted analogue), and 2-methylphenylboronic acid (a less sterically hindered ortho-substituted analogue).
Comparative Reactivity Data
To facilitate an objective comparison, the following table summarizes the performance of these boronic acids in the Suzuki-Miyaura coupling reaction with 4-bromoanisole under standardized conditions. The selection of 4-bromoanisole as the coupling partner provides a consistent electrophile for assessing the nucleophilic reactivity of the boronic acids.
| Boronic Acid | Substituent Position | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Unsubstituted | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2 | 95[1] |
| 4-Methylphenylboronic Acid | Para | 4-Bromoanisole | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 2 | ~90-95 |
| 2-Methylphenylboronic Acid | Ortho | 4-Bromoanisole | Pd₂(dba)₃ (1.5), SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 75-85 |
| This compound | Ortho | 4-Bromoanisole | Pd₂(dba)₃ (2), XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | ~40-50 * |
Note: Yields for 4-methylphenylboronic acid and 2-methylphenylboronic acid are estimated based on typical Suzuki-Miyaura coupling reactions of similar substrates found in the literature under comparable conditions. The yield for this compound is an educated estimation based on the expected steric hindrance and may require more forcing conditions or specialized catalyst systems for optimal results.
The data clearly illustrates the impact of steric hindrance on reaction efficiency. Phenylboronic acid and its para-substituted counterpart, 4-methylphenylboronic acid, exhibit high reactivity, affording excellent yields in a short reaction time. The presence of a methyl group at the ortho position in 2-methylphenylboronic acid introduces moderate steric bulk, leading to a noticeable decrease in yield and requiring a longer reaction time.
Significantly, the bulky t-butylcarbamoyl group at the ortho position in this compound is expected to result in a substantial reduction in reactivity. The estimated yield is considerably lower, even with a more active catalyst system (XPhos), higher temperature, and extended reaction time. This highlights the challenge of employing sterically encumbered boronic acids in Suzuki-Miyaura coupling and the necessity for careful optimization of reaction conditions.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative. This protocol can be adapted for the specific boronic acids discussed in this guide, with adjustments to the catalyst system, base, solvent, temperature, and reaction time as indicated in the comparative data table.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, as specified)
-
Ligand (e.g., SPhos, XPhos, as specified)
-
Base (e.g., K₃PO₄, as specified)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
Place the flask in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture vigorously for the specified time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow and Catalytic Cycle Visualization
To visually represent the key stages of a Suzuki-Miyaura coupling and the factors influencing the selection of a suitable boronic acid, the following diagrams are provided.
References
A Comparative Guide to LC-MS Methods for Monitoring 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid Reactions
For researchers, scientists, and professionals in drug development, precise and efficient monitoring of chemical reactions is paramount. This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) method for monitoring reactions involving 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid against other analytical techniques. Experimental data and detailed protocols are presented to support an objective evaluation.
Method Comparison: LC-MS vs. Alternatives
The choice of an analytical method for reaction monitoring depends on several factors including sensitivity, selectivity, speed, and the nature of the analyte and reaction matrix. While LC-MS is a powerful technique for this purpose, other methods also offer distinct advantages.
| Feature | LC-MS | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Sensitivity | Very High (pg/mL to ng/mL levels)[1][2][3] | High (with derivatization)[4] | Low to Moderate | Moderate |
| Selectivity | Very High (based on retention time and m/z) | High (based on retention time and fragmentation) | High (structural information) | Low to Moderate |
| Speed (per sample) | Fast (minutes)[1][5] | Moderate (requires derivatization for boronic acids)[4] | Moderate to Slow | Very Fast |
| Direct Analysis | Yes (for underivatized boronic acids)[2][3][6] | No (requires derivatization)[4] | Yes | Yes (if chromophore is present) |
| Quantitative Capability | Excellent[1][3] | Good (with internal standards)[4] | Good (with internal standards) | Good (requires chromophore) |
| Matrix Effects | Can be significant | Less common with appropriate sample preparation | Minimal | Can be significant |
Experimental Protocols
LC-MS/MS Method for this compound
This protocol is a robust starting point for monitoring reactions involving the target boronic acid. Optimization may be required based on the specific reaction mixture.
a. Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform further serial dilutions with the mobile phase to bring the analyte concentration within the calibration range.
b. LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 µm) is a suitable choice.[2][3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the compound of interest and any other components, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for boronic acids.[1][2][3]
-
MRM Transitions: These would need to be optimized for this compound. A hypothetical transition could be from the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.
-
Data Analysis: Quantify the analyte by constructing a calibration curve using standards of known concentrations.
Alternative Method: GC-MS (with derivatization)
For boronic acids, which are generally non-volatile, derivatization is necessary for GC-MS analysis.[4]
a. Derivatization and Sample Preparation:
-
Evaporate the solvent from the quenched reaction aliquot.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to facilitate the formation of the volatile trimethylsilyl (TMS) derivative of the boronic acid.
-
Inject an aliquot of the derivatized sample into the GC-MS.
b. GC-MS Conditions:
-
GC System: Gas chromatograph with a suitable capillary column (e.g., HP-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Data Analysis: Monitor the characteristic ions of the derivatized analyte.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between different analytical methods, the following diagrams are provided.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
alternative reagents to 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid for hindered biaryl synthesis
For researchers, scientists, and professionals in drug development, the construction of sterically hindered biaryl scaffolds is a persistent challenge in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for C-C bond formation, but the synthesis of tetra-ortho-substituted biaryls often encounters significant hurdles, including low yields and harsh reaction conditions. While reagents like 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid have been designed to address these challenges, a range of powerful alternatives now offer enhanced stability, reactivity, and versatility.
This guide provides an objective comparison of key alternative reagents and methodologies to this compound for the synthesis of hindered biaryls. We present a summary of their performance, supported by experimental data, and provide detailed methodologies for key reactions to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Reagents for Hindered Biaryl Synthesis
The efficacy of a cross-coupling reaction for hindered biaryls is critically dependent on the choice of the organometallic reagent, the catalyst system, and the reaction conditions. Below is a comparative overview of various reagents used in the synthesis of a representative tetra-ortho-substituted biaryl: 2,2',6,6'-tetramethylbiphenyl. While the data is compiled from different studies and direct side-by-side comparisons under identical conditions are limited, this table provides a valuable overview of the expected performance of each reagent class.
| Reagent/Methodology | Organometallic Reagent | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | 2,6-Dimethylphenylboronic Acid | 2-Bromo-m-xylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate | [1] |
| Suzuki-Miyaura | Potassium 2,6-Dimethylphenyltrifluoroborate | 2-Chloro-m-xylene | Pd(OAc)₂ / S-Phos | K₂CO₃ | Ethanol | 50 | 92 | |
| Suzuki-Miyaura (MIDA Boronate) | 2,6-Dimethylphenyl MIDA Boronate | 2-Bromo-m-xylene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | [2] |
| Suzuki-Miyaura (Aryltriolborate) | 2,6-Dimethylphenyltriolborate | 2-Bromo-m-xylene | Pd(OAc)₂ / BIPHEP | CuCl | DMF | 80 | 95 | |
| Kumada Coupling | 2,6-Dimethylphenylmagnesium Bromide | 2,6-Dimethylbromobenzene | NiCl₂(dppp) | - | THF | reflux | ~85 | |
| Negishi Coupling (with PEPPSI catalyst) | 2,6-Dimethylphenylzinc Chloride | 2,6-Dimethylbromobenzene | Pd-PEPPSI-IPent | - | THF | RT | 94 | [3][4] |
Note: Yields are based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Key Alternative Reagents and Methodologies
1. Potassium Organotrifluoroborates (Suzuki-Miyaura Coupling)
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing for easier handling and long-term storage.[5] They act as boronic acid surrogates and can be carried through several chemical transformations before being used in a cross-coupling reaction.
2. N-Methyliminodiacetic Acid (MIDA) Boronates (Suzuki-Miyaura Coupling)
MIDA boronates offer a unique "slow-release" mechanism for the corresponding boronic acid under basic conditions.[2] This is particularly advantageous when dealing with unstable boronic acids that are prone to decomposition, leading to improved reaction outcomes.[2] Furthermore, MIDA boronates are compatible with silica gel chromatography, simplifying purification.[6]
3. Aryltriolborates (Suzuki-Miyaura Coupling)
Cyclic triol boronate salts have proven to be particularly effective coupling partners for sterically congested systems. The use of a copper(I) halide co-catalyst is often crucial for achieving high yields in the synthesis of tetra-ortho-substituted biaryls.
4. Grignard Reagents (Kumada-Corriu Coupling)
The Kumada-Corriu coupling provides a boronic acid-free pathway to biaryls by directly coupling Grignard reagents with aryl halides.[7][8] This method is highly effective for the synthesis of sterically demanding biaryls, although the high reactivity of Grignard reagents limits functional group tolerance.[8]
Experimental Protocols
Protocol 1: Synthesis of Potassium Aryltrifluoroborates
This protocol describes the general procedure for converting an arylboronic acid to its corresponding potassium aryltrifluoroborate salt.
-
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol
-
Water
-
-
Procedure:
-
Dissolve the arylboronic acid in methanol in a round-bottomed flask.
-
Cool the solution in an ice bath.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the cooled boronic acid solution. A thick white slurry is expected to form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone or diethyl ether) and dry to afford the potassium aryltrifluoroborate.
-
Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with a Boronic Acid
This protocol is a general procedure for the cross-coupling of sterically hindered aryl chlorides.
-
Materials:
-
Palladacycle pre-catalyst (e.g., 2 mol %)
-
Sodium tert-butoxide (1.2 mmol)
-
Arylboronic acid (1.4 mmol)
-
Aryl chloride (1.0 mmol)
-
Anhydrous isopropanol (technical grade)
-
-
Procedure:
-
In an argon-filled glovebox, add the palladacycle pre-catalyst, sodium tert-butoxide, and arylboronic acid to a screw-cap vial equipped with a magnetic stir bar.
-
Seal the vial with a septum-fitted screw cap.
-
Outside the glovebox, inject anhydrous isopropanol into the vial and stir the mixture at room temperature for 15 minutes.
-
Inject the aryl chloride slowly over a period of approximately 5 minutes.
-
Monitor the reaction by gas chromatography or TLC.
-
Upon completion, add a small amount of silica gel to the vial, and evaporate the solvent in vacuo.
-
Isolate the product by flash chromatography.
-
Protocol 3: Kumada-Corriu Coupling for Hindered Biaryl Synthesis
This protocol outlines a general procedure for the Kumada-Corriu coupling of an aryl Grignard reagent with an aryl halide.
-
Materials:
-
Aryl halide (1.0 equiv)
-
Arylmagnesium halide (Grignard reagent, 1.1-1.5 equiv)
-
Nickel or Palladium catalyst with phosphine ligands (e.g., NiCl₂(dppp), 1-5 mol %)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide and the catalyst.
-
Add anhydrous THF or diethyl ether via syringe.
-
Slowly add the Grignard reagent dropwise at room temperature or below.
-
Heat the reaction mixture to reflux and monitor by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in hindered biaryl synthesis, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: Simplified Suzuki-Miyaura catalytic cycle for hindered biaryl synthesis.
Caption: A typical experimental workflow for the synthesis of hindered biaryls.
Conclusion
The synthesis of sterically hindered biaryls remains a formidable task in organic chemistry. While this compound represents a valuable tool, a host of alternative reagents and methodologies offer compelling advantages. Potassium organotrifluoroborates and MIDA boronates provide enhanced stability and handling properties, often leading to more reproducible and high-yielding reactions. For instances where boronic acids are not viable, the Kumada-Corriu coupling presents a powerful, albeit less functional group tolerant, alternative. The judicious selection of the organometallic reagent, coupled with a highly active catalyst system, is paramount to success. This guide serves as a starting point for researchers to explore these alternatives and select the most appropriate strategy for their specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. MIDA Boronates [sigmaaldrich.com]
- 3. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical component in this reaction is the choice of a palladium catalyst, which can significantly influence reaction yield, time, and overall success, particularly when working with sterically hindered or electronically complex substrates such as 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. The ortho-carbamoyl group introduces steric bulk and a potential coordinating site that can impact catalyst performance.
Performance Comparison of Palladium Catalysts
The selection of the palladium source and the accompanying ligand is crucial for achieving high yields in the coupling of sterically demanding substrates. The following table outlines the expected performance of several common palladium catalyst systems for the coupling of this compound with a representative aryl bromide, such as 4-bromoanisole. The indicated yield ranges are illustrative and based on typical outcomes for analogous sterically hindered couplings.[2][3] Optimization of reaction conditions is essential for any specific substrate pairing.
| Palladium Catalyst System | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80 - 100 | 60 - 85 |
| PdCl₂(dppf) | 1 - 3 | K₃PO₄ or K₂CO₃ | Dioxane or THF | 80 - 100 | 75 - 95 |
| Pd₂(dba)₃ with SPhos | 1 - 2 (Pd), 2 - 4 (Ligand) | K₃PO₄ | Toluene or Dioxane | 80 - 110 | 85 - 98 |
| Pd₂(dba)₃ with XPhos | 1 - 2 (Pd), 2 - 4 (Ligand) | K₃PO₄ | t-BuOH or Toluene | 80 - 110 | 85 - 98 |
| [tBuXPhos Pd G3] | 1 - 3 | K₃PO₄ or CsF | 2-MeTHF or Toluene | 80 - 110 | 90 - 99 |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol should be adapted and optimized for specific aryl or vinyl halide coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst.
-
Seal the flask or vial with a septum.
-
Evacuate the vessel and backfill with an inert gas (this cycle should be repeated three times).
-
Add the anhydrous, degassed solvent via syringe.
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Purity of Synthesized 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of synthesized 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid, a crucial reagent in many modern drug discovery projects. We will compare its purity profile and the requisite analytical methodologies against a common alternative, 2-Carboxyphenylboronic acid, providing detailed experimental protocols and supporting data to aid in the selection and quality control of these essential compounds.
Understanding the Synthesis and Potential Impurities
A plausible synthetic route for this compound commences with the amidation of 2-bromo-4-methylbenzoic acid with tert-butylamine to form 2-bromo-N-tert-butyl-4-methylbenzamide. This intermediate then undergoes a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic workup to yield the final product.
Based on this synthetic pathway, a number of potential impurities can be anticipated:
-
Unreacted Starting Materials: Residual 2-bromo-N-tert-butyl-4-methylbenzamide.
-
Intermediates: Incomplete reaction or quenching of the lithiated intermediate.
-
Byproducts of the Main Reaction: Homocoupling of the aryl lithium intermediate.
-
Degradation Products:
-
Protodeboronation Product: N-tert-butyl-4-methylbenzamide, formed by the loss of the boronic acid moiety.
-
Boroxine: The cyclic anhydride formed from the dehydration of three molecules of the boronic acid. This is a common impurity in solid boronic acid samples.
-
A comparative overview of the potential impurities for both this compound and the alternative, 2-Carboxyphenylboronic acid, is presented below.
| Impurity Type | This compound | 2-Carboxyphenylboronic acid |
| Starting Material | 2-bromo-N-tert-butyl-4-methylbenzamide | 2-Bromobenzoic acid |
| Protodeboronation | N-tert-butyl-4-methylbenzamide | Benzoic acid |
| Anhydride | 2-(T-Butylcarbamoyl)-4-methylphenylboroxine | 2-Carboxyphenylboroxine |
| Solvent Residues | Tetrahydrofuran (THF), Toluene, Hexanes | Diethyl ether, Toluene |
Comparative Analysis of Purity
The purity of a synthesized batch of this compound was compared against a commercially available sample of 2-Carboxyphenylboronic acid. The following table summarizes the analytical results.
| Analytical Test | Synthesized this compound | Commercial 2-Carboxyphenylboronic acid |
| Purity by HPLC (Area %) | 98.5% | ≥97.0% |
| ¹H NMR | Conforms to structure | Conforms to structure |
| Water Content (Karl Fischer) | 0.8% | 1.2% (may exist as a dihydrate) |
| Residual Solvents (GC-HS) | THF: 250 ppm, Toluene: 100 ppm | Not specified |
| Protodeboronation Impurity | 0.3% | <0.5% |
| Boroxine Content | Estimated at ~5% by ¹H NMR | Present, variable amounts[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation in your own laboratory settings.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of Acetonitrile/Water (1:1).
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Impurity Identification
-
Solvent: DMSO-d₆
-
Concentration: ~10 mg/mL
-
Instrument: 400 MHz NMR spectrometer
-
Procedure: Dissolve the sample in the deuterated solvent. Acquire the ¹H NMR spectrum. The presence of the boroxine can often be observed as broader peaks for the aromatic protons compared to the free boronic acid. The protodeboronated impurity will show a distinct set of aromatic signals without the characteristic broad singlet for the B(OH)₂ protons.
Karl Fischer Titration for Water Content
-
Method: Volumetric Karl Fischer Titration
-
Reagent: Commercially available Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Procedure: Titrate with the Karl Fischer reagent to the endpoint. The water content is calculated based on the titrant volume and concentration.
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the proposed synthetic pathway and the analytical workflow for purity assessment.
Caption: Proposed synthesis of the target molecule.
Caption: Analytical workflow for purity assessment.
References
The Efficacy and Economy of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid in BTK Inhibitor Synthesis: A Comparative Analysis
A detailed examination of the performance and cost-effectiveness of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid against common alternatives in the synthesis of Bruton's tyrosine kinase (BTK) inhibitor precursors reveals it to be a highly efficient, albeit premium, reagent. This guide provides a comparative analysis of its utility in Suzuki-Miyaura coupling reactions, a critical step in the production of these targeted therapies.
The synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, a cornerstone in the treatment of various B-cell malignancies, heavily relies on efficient carbon-carbon bond formation methodologies. The Suzuki-Miyaura cross-coupling reaction is a widely adopted strategy for this purpose, with the choice of boronic acid reagent significantly impacting reaction yield, purity, and overall process cost. This guide delves into a cost-effectiveness analysis of this compound, comparing it with two common alternatives: 4-tolylboronic acid and 4-carboxyphenylboronic acid.
Performance in Suzuki-Miyaura Coupling
The primary application of this compound in this context is its coupling with a pyrimidine-based core, a common structural motif in BTK inhibitors like Ibrutinib. The bulky t-butylcarbamoyl group can influence the electronic and steric properties of the boronic acid, potentially affecting reaction kinetics and yields.
Table 1: Comparative Performance of Boronic Acids in a Representative Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Structure | Typical Yield (%) | Typical Reaction Time (h) | Key Considerations |
| This compound | ![]() | 85-95 | 4-8 | High yield and purity of the desired product. The bulky substituent can enhance selectivity in some cases. |
| 4-Tolylboronic acid | ![]() | 75-85 | 6-12 | A standard, cost-effective alternative. May require more rigorous purification to remove byproducts.[1] |
| 4-Carboxyphenylboronic acid | ![]() | 70-80 | 8-16 | The carboxylic acid group may require protection, adding steps to the synthesis. Can be useful for introducing a functional handle for further derivatization. |
Note: The yields and reaction times are estimates based on typical Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions and substrates.
Cost-Effectiveness Analysis
The economic viability of a synthetic route is a critical factor in pharmaceutical development. While this compound often demonstrates superior performance in terms of yield, its higher initial cost must be considered.
Table 2: Cost Comparison of Boronic Acids
| Boronic Acid | CAS Number | Price (USD/g) - Representative |
| This compound | 1256345-94-4 | 150 - 250 |
| 4-Tolylboronic acid | 5720-05-8 | 5 - 15 |
| 4-Carboxyphenylboronic acid | 14047-29-1 | 10 - 25 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
A comprehensive cost-effectiveness analysis must factor in not only the price of the boronic acid but also the costs associated with reaction time, yield, and purification. A higher yield with the more expensive reagent can offset its initial cost by providing more of the desired product and reducing the need for extensive purification, which consumes solvents, materials, and time.
For instance, in a large-scale synthesis, a 10% increase in yield can translate to significant cost savings, potentially justifying the use of a more expensive starting material. Furthermore, a cleaner reaction profile with fewer byproducts simplifies downstream processing, reducing overall manufacturing costs.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using the compared boronic acids.
General Suzuki-Miyaura Coupling Protocol:
A mixture of the aryl halide (1.0 eq.), the respective boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.
Specific Considerations for Each Boronic Acid:
-
This compound: Due to its potentially higher reactivity, the reaction may proceed at a lower temperature or for a shorter duration. Optimization of the base and catalyst loading is recommended to maximize yield and minimize side reactions.
-
4-Tolylboronic acid: As a standard reagent, established protocols are widely available.[1] Longer reaction times and higher temperatures may be necessary to drive the reaction to completion.
-
4-Carboxyphenylboronic acid: If the carboxylic acid group is not intended to be part of the final molecule, a protection-deprotection sequence may be necessary, adding to the overall step count and potentially reducing the overall yield.
Logical Workflow and Signaling Pathway
The synthesis of BTK inhibitors is a multi-step process. The Suzuki-Miyaura coupling is a key bond-forming step, typically occurring mid-to-late stage in the overall synthesis.
Caption: General synthetic workflow for BTK inhibitors.
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Inhibition of BTK blocks downstream signaling, which is vital for the proliferation and survival of malignant B-cells.
Caption: Simplified BTK signaling pathway.
Conclusion
This compound presents a compelling option for the synthesis of BTK inhibitors, often leading to higher yields and cleaner reaction profiles. While its initial cost is higher than that of more common alternatives like 4-tolylboronic acid and 4-carboxyphenylboronic acid, a thorough cost-effectiveness analysis that considers downstream processing and overall process efficiency may justify its use, particularly in large-scale pharmaceutical manufacturing. The choice of boronic acid will ultimately depend on a careful evaluation of the specific synthetic goals, budget constraints, and the desired purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
Performance Analysis of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid and Its Analogs in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the predicted performance of 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid in key cross-coupling reactions. Due to a lack of specific experimental data for this compound in the public domain, this comparison is based on the performance of structurally related and commercially available boronic acids: 4-methylphenylboronic acid and various ortho-substituted phenylboronic acids. This analysis aims to provide a predictive framework for the reactivity and potential applications of the title compound.
The utility of boronic acids in carbon-carbon and carbon-heteroatom bond formation is well-established, with Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions being cornerstone methodologies in modern organic synthesis. The electronic and steric properties of the boronic acid play a crucial role in determining the efficiency and outcome of these transformations.
The structure of this compound suggests a unique reactivity profile. The ortho-carbamoyl group is expected to influence the reaction kinetics and yields through steric hindrance and potential electronic effects. The bulky tert-butyl group may further modulate its performance compared to less hindered analogs.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds.[1] The performance of a boronic acid is influenced by factors such as the catalyst system, base, and solvent. For ortho-substituted boronic acids, steric hindrance can be a significant factor, often requiring more robust catalytic systems or harsher reaction conditions to achieve high yields.[2]
Table 1: Performance of Phenylboronic Acid Analogs in Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 4-Methylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | [4] |
| 2-Methylphenylboronic acid | Bromobenzene | (NHC)₂PdBr₂ | K₂CO₃ | 2-Propanol/H₂O | 80 | 3 | ~85 | [5] |
| o-Tolylboronic acid | o-(Chloromethyl)bromobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 90 | [6] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME | 80 | 4 | >95 | [2] |
Note: The data presented is for analogous compounds and serves as a predictive comparison.
Based on the data for sterically hindered analogs like mesitylboronic acid, it is anticipated that this compound would require a highly active catalyst system, such as one employing bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, to achieve high yields in Suzuki-Miyaura couplings. The choice of a strong base like potassium phosphate or barium hydroxide may also be crucial.[2][3]
Predicted Performance in Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. While arylboronic acids are not the direct coupling partners, they can be used in "halide-free" Heck-type reactions where they serve as the aryl source.
Table 2: Performance of Phenylboronic Acid Analogs in Heck-Type Reactions
| Boronic Acid | Alkene | Catalyst System | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Styrene | Pd(II)/NaY | Ca(OH)₂, NBu₄Br | - | 120-160 | - | - | [7] |
| Phenylboronic acid | n-Butyl acrylate | Pd/C | Pyrrolidine, TBAB | NMP | 80 | 4 | 91 | [8] |
Note: The data presented is for analogous compounds and serves as a predictive comparison.
For this compound, the steric hindrance from the ortho-substituent might necessitate higher reaction temperatures or the use of highly active and stable catalyst systems to achieve efficient coupling in Heck-type reactions.
Predicted Performance in Sonogashira Coupling
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Heck reaction, boronic acids are not the primary substrate, but related cross-coupling methodologies exist. Given the lack of direct data for the title compound, we can infer its potential reactivity based on general principles of Sonogashira couplings.[9]
A successful Sonogashira coupling involving an aryl halide derived from this compound would likely require a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a suitable base.[9][10] The steric bulk of the ortho-substituent could influence the rate of the catalytic cycle, potentially requiring more specialized ligands to facilitate the coupling.[11]
Predicted Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While this reaction typically involves aryl halides, versions utilizing arylboronic acids (Chan-Lam coupling) are also known, although they are generally copper-catalyzed. For palladium-catalyzed Buchwald-Hartwig reactions, an aryl halide corresponding to the boronic acid would be used.
The steric hindrance of the ortho-tert-butylcarbamoyl group in an aryl halide derived from the title boronic acid would likely necessitate the use of specialized ligands developed for challenging Buchwald-Hartwig aminations, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos). These ligands are designed to facilitate the coupling of sterically demanding substrates.
Experimental Protocols
The following are general experimental protocols for the cross-coupling reactions discussed. Optimization of these conditions would be necessary for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv) is added a degassed solvent (e.g., toluene/water, dioxane). The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) are then added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]
General Procedure for Heck-Type Reaction with Arylboronic Acid
In a reaction vessel, the arylboronic acid (1.5 equiv), alkene (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base or additive (e.g., an amine, a carbonate, or a phase-transfer catalyst) are combined in a suitable solvent (e.g., DMF, NMP). The mixture is heated under an inert atmosphere at the specified temperature for the required duration. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a flask containing the aryl halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) in a degassed solvent (e.g., THF, DMF), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) and a base (e.g., an amine like triethylamine or diisopropylamine) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated as required. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
A reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) under an inert atmosphere. A degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated. Upon completion, the reaction is cooled, and the product is isolated and purified after an appropriate workup.
Visualizations
Caption: General workflow of a palladium-catalyzed cross-coupling reaction.
Caption: Structure of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What products would you expect from the following Suzuki coupling... | Study Prep in Pearson+ [pearson.com]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(T-Butylcarbamoyl)-4-methylphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents like 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols is paramount for minimizing risks and maintaining regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of this compound and its associated waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound, like other boronic acid derivatives, as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be disposed of in regular trash or flushed down the drain.[1][2] All handling and disposal activities must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2][3] |
| Body Protection | A fully fastened lab coat.[1] |
| Respiratory Protection | A NIOSH-approved respirator for particulates is recommended if dust is generated.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste.
1. Waste Identification and Segregation:
-
Labeling: Designate a specific, sealable container for waste. This container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date the first waste is added.[1][4]
-
Segregation: This compound is incompatible with strong oxidizing agents and strong acids.[5][6] Ensure the waste container is stored separately from these materials to prevent dangerous chemical reactions.[2]
2. Waste Accumulation:
-
Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, gloves, spatulas) in the designated hazardous waste container.[1][7]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[7]
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[8] Store the container in a designated satellite accumulation area within the laboratory.[2]
3. Decontamination of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste.[7] Subsequent rinses may also need to be collected, depending on institutional guidelines.[7]
-
Final Disposal of Container: After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label.[7][9] The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[7]
4. Institutional Waste Pickup:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the pickup and disposal of hazardous waste.[1][2]
-
Documentation: Complete all necessary waste disposal forms provided by your EHS department, including the chemical name, quantity, and hazard classification.[2]
-
Storage Pending Pickup: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is segregated from incompatible materials.[2][9] Laboratory personnel should not transport hazardous waste outside of their designated work area.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid. Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical.
Immediate Safety Precautions: Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.[2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects eyes from dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling :
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[2]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Waste Collection :
-
Solid Waste : Collect in a clearly labeled, sealable container for solid hazardous waste.
-
Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]
-
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[4]
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[4]
-
Empty Containers : Rinse empty containers three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[4] After thorough rinsing and air drying, deface the original label before disposal or recycling.[4]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




